1-Methylpiperidin-4-ol
Description
Historical Context of Piperidine (B6355638) Derivatives in Organic Chemistry
The story of piperidine and its derivatives dates back to the mid-19th century. In 1850, the Scottish chemist Thomas Anderson first reported on piperidine, which was independently synthesized two years later by the French chemist Auguste Cahours. wikipedia.org They both isolated the compound by reacting piperine (B192125), the pungent component of black pepper, with nitric acid. wikipedia.org This discovery laid the groundwork for the exploration of a vast new class of organic compounds.
The piperidine structural motif is prevalent in numerous natural alkaloids, which have been a source of fascination and study for chemists for centuries. wikipedia.orgijrst.com Examples include piperine itself, the fire ant toxin solenopsin, the nicotine (B1678760) analog anabasine (B190304) found in tree tobacco, and the toxic alkaloid coniine from poison hemlock. wikipedia.orgijrst.com The rich biological activity of these natural products spurred further investigation into the synthesis and properties of piperidine derivatives, establishing them as a cornerstone of organic and medicinal chemistry. nih.govnih.gov
Significance of N-Methylated Piperidines in Heterocyclic Chemistry
The introduction of a methyl group onto the nitrogen atom of the piperidine ring, creating N-methylpiperidine, significantly influences the molecule's properties and reactivity. fiveable.me This N-methylation alters the basicity and can impact the stereochemistry of the nitrogen atom, which is a crucial factor in determining the biological activity of the final compound. fiveable.me The N-methylpiperidine moiety is a common feature in many pharmaceuticals, including antidepressants and antihistamines. fiveable.me
In heterocyclic chemistry, N-methylated piperidines are recognized for their conformational flexibility. journalagent.com Like cyclohexane, piperidine prefers a chair conformation. However, with the nitrogen atom, two distinct chair conformations are possible, with the N-H bond (or in this case, the N-CH3 bond) in either an axial or equatorial position. wikipedia.orgijrst.com In N-methylpiperidine, the equatorial conformation is significantly more stable. ijrst.com This conformational preference plays a vital role in how these molecules interact with biological targets.
Overview of 1-Methylpiperidin-4-ol as a Versatile Synthetic Building Block
This compound, also known as N-methyl-4-piperidinol, is a bifunctional molecule, possessing both a tertiary amine and a secondary alcohol. This dual functionality makes it a highly versatile building block in organic synthesis. fiveable.memedchemexpress.comchemimpex.com The hydroxyl group can be a site for esterification, etherification, or oxidation to the corresponding ketone, N-methyl-4-piperidone. The tertiary amine provides a basic site and a point for quaternization.
This compound serves as a crucial intermediate in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.comijnrd.org Its structure allows for the introduction of the 1-methylpiperidine (B42303) core into larger molecular frameworks, often enhancing properties like membrane permeability and receptor binding. researchgate.net
Emerging Research Trajectories for this compound
Current research continues to explore the potential of this compound in novel applications. Its use as a reactant is expanding into the synthesis of inhibitors for various kinases, including CaMKII, VEGFR, and FGFR, as well as phosphoinositide-3-kinase and protein lysine (B10760008) methyltransferase G9a. medchemexpress.comsigmaaldrich.com These areas are at the forefront of cancer and inflammatory disease research.
Furthermore, the development of new synthetic methodologies that utilize this compound is an active area of investigation. nih.gov Researchers are focused on creating more efficient and stereoselective reactions to produce complex piperidine-containing molecules. nih.gov The unique steric and electronic properties of this building block are being leveraged to design novel catalysts and materials with tailored properties. scbt.com
Scope and Objectives of Research on this compound
The primary objectives of ongoing research on this compound are multifaceted. A significant focus is on its application in drug discovery and development. nih.govresearchgate.net Scientists are working to synthesize new derivatives with enhanced therapeutic activity and to understand the structure-activity relationships of these molecules. nii.ac.jp
Another key objective is the development of sustainable and cost-effective synthetic routes to this compound and its derivatives. This includes the use of greener solvents and catalysts to minimize the environmental impact of chemical manufacturing. The exploration of its role in materials science, particularly in the creation of new polymers and functional materials, is also a growing area of interest. scbt.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-4-2-6(8)3-5-7/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUWRHPMUVYFOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059339 | |
| Record name | 4-Piperidinol, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106-52-5 | |
| Record name | 4-Hydroxy-1-methylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinol, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-4-piperidinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60705 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Piperidinol, 1-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Piperidinol, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylpiperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.098 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways of 1 Methylpiperidin 4 Ol
Established Synthetic Routes to 1-Methylpiperidin-4-ol
The most common and well-established methods for the preparation of this compound involve the reduction of a ketone precursor or the direct methylation of a piperidinol core.
Reduction of 1-Methylpiperidin-4-one
The reduction of the carbonyl group of 1-methylpiperidin-4-one is a primary route to this compound. This transformation can be accomplished using various reducing agents, each with its own set of reaction conditions and efficiencies.
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. While specific conditions for 1-methyl-4-piperidone (B142233) are not extensively detailed in the provided results, catalytic hydrogenation is a general method for ketone reduction. The initial rate of hydrogenation can be influenced by factors such as catalyst loading, temperature, and solvent polarity. researchgate.net
Hydride Reductions:
Sodium Borohydride (B1222165) (NaBH₄): A mild and selective reducing agent, sodium borohydride is effective for the reduction of ketones to alcohols. mnstate.edu The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature. mnstate.edu While a typical yield for this specific reaction is around 60-70% after recrystallization, the process is valued for its operational simplicity. rsc.org
Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent than sodium borohydride, LiAlH₄ readily reduces ketones to alcohols. adichemistry.commasterorganicchemistry.com Due to its high reactivity, the reaction must be conducted in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.com While it is a powerful tool, the necessity for anhydrous conditions and careful handling are important considerations. ic.ac.uk
Table 1: Comparison of Reducing Agents for 1-Methylpiperidin-4-one
| Reagent | Typical Solvents | General Reaction Conditions | Typical Yield (%) |
|---|---|---|---|
| Catalytic Hydrogenation | Alcohols, various organic solvents | Hydrogen gas, metal catalyst (e.g., Pt/C), variable temperature and pressure | High (often >90%) |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, Water | Room temperature or cooled in an ice bath | 60-70% (after recrystallization) rsc.org |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (THF) | Anhydrous conditions, often at 0°C to room temperature | High (often >90%) |
N-Methylation of Piperidin-4-ol
An alternative approach to this compound is the N-methylation of piperidin-4-ol. The Eschweiler-Clarke reaction is a prominent method for this transformation.
Eschweiler-Clarke Reaction: This reaction involves the methylation of a primary or secondary amine using excess formic acid and formaldehyde (B43269). wikipedia.orgmdpi.com The reaction proceeds by the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid to yield the methylated amine. nrochemistry.com A key advantage of this method is that it avoids the formation of quaternary ammonium (B1175870) salts. wikipedia.org The reaction is typically performed in an aqueous solution at elevated temperatures, often near boiling. wikipedia.org An experimental procedure using this method reported a 98% yield for the methylation of a secondary amine. nrochemistry.com
Alternative Preparative Strategies
Beyond the primary routes, other strategies for the synthesis of the 1-methylpiperidine (B42303) core exist, which could be adapted for the synthesis of this compound. One such approach involves the use of 4-methylpiperidine (B120128) as an alternative to piperidine (B6355638) in solid-phase peptide synthesis, suggesting its availability and utility as a starting material for further functionalization. researchgate.net
Derivatization Reactions of this compound
The hydroxyl group of this compound is a key site for further molecular elaboration, with O-alkylation being a common derivatization.
O-Alkylation Reactions of the Hydroxyl Group
The conversion of the hydroxyl group to an ether is a valuable transformation for modifying the properties of the molecule.
Williamson Ether Synthesis: This classic and versatile method for preparing ethers involves the reaction of an alkoxide with a primary alkyl halide via an Sₙ2 mechanism. wikipedia.orgmasterorganicchemistry.com The reaction is initiated by deprotonating the alcohol with a strong base to form the more nucleophilic alkoxide.
The general mechanism proceeds as follows:
Deprotonation: The alcohol (this compound) is treated with a strong base (e.g., sodium hydride) to form the corresponding alkoxide.
Nucleophilic Attack: The resulting alkoxide acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group in a concerted Sₙ2 step.
For a successful Williamson ether synthesis, primary alkyl halides are preferred as substrates to minimize competing elimination reactions (E2), which can become significant with secondary and are the major pathway for tertiary alkyl halides. jk-sci.com The choice of a dipolar aprotic solvent can also help to minimize dehydrohalogenation side products. jk-sci.com While yields can be high, they are dependent on factors such as reaction time and temperature, with refluxing for several hours often being necessary for completion. wikipedia.org
Optimization of O-alkylation reactions often involves screening different bases, solvents, alkylating agents, and reaction temperatures to maximize the yield of the desired ether and minimize side products. The nature of the leaving group on the alkylating agent is also a critical factor, with iodides generally being more reactive than bromides or chlorides. nih.gov
Esterification Reactions and Applications
The hydroxyl group of this compound readily undergoes esterification with various carboxylic acids or their derivatives to form the corresponding esters. These reactions are significant, particularly in medicinal chemistry, for modifying the pharmacokinetic and pharmacodynamic properties of molecules.
A notable application of this reaction is the synthesis of novel analgesic agents. Research has demonstrated that esterifying this compound with heterocyclic and piperonylic acids yields compounds with significant analgesic activity. For instance, 1-Methyl-4-piperidinol 4-piperonylate was synthesized and evaluated for its pain-relieving effects, showing activity comparable to codeine in mouse hot plate tests. nih.gov In studies involving monkeys, this compound did not act as a typical narcotic agonist or antagonist and showed no physical dependence liability of the morphine type. nih.gov The synthesis of these esters is a key step in developing new classes of analgesics. nih.govnih.gov
| Ester Derivative | Reactants | Application/Finding | Reference |
|---|---|---|---|
| 1-Methyl-4-piperidinol 4-piperonylate | This compound and Piperonylic acid | Exhibited analgesic activity in the codeine range (mouse hot plate). nih.gov | nih.gov |
| Heterocyclic acid esters of 1-methyl-4-piperidinol | This compound and various heterocyclic acids | Synthesized and evaluated for analgesic properties. nih.gov | nih.gov |
Reactions Involving the Piperidine Nitrogen
The tertiary nitrogen atom in the piperidine ring is a key site for various functionalization strategies, including alkylation and acylation, which lead to the formation of quaternary ammonium salts, amides, and ureas.
N-Alkylation of piperidine derivatives typically involves their reaction with alkyl halides. researchgate.net For this compound, further alkylation at the nitrogen atom leads to the formation of a quaternary ammonium salt. This process can be achieved by reacting the compound with an alkyl halide, such as methyl iodide, in a suitable solvent like acetonitrile. cdnsciencepub.com This transformation alters the electronic properties and steric environment of the nitrogen atom, which can be useful in modulating biological activity.
N-Acylation involves the reaction of a piperidine derivative with an acylating agent, such as an acyl chloride or anhydride (B1165640). While this compound already has an N-methyl group, related piperidine scaffolds can be N-acylated with reagents like propionyl chloride to form amides, which are key intermediates in the synthesis of potent analgesics. researchgate.net The acylation is often carried out in the presence of a base to neutralize the acid byproduct. researchgate.net
Amides can be synthesized by reacting a secondary amine with a carboxylic acid derivative. In the context of the 1-methylpiperidine scaffold, N-acylation is a direct method to form an amide linkage at the nitrogen atom. researchgate.netresearchgate.net
Ureas are another important class of compounds that can be synthesized from piperidine precursors. The synthesis of (1-Methyl-piperidin-4-yl)-urea involves reacting a suitable piperidine intermediate with an isocyanate or a carbamoyl (B1232498) chloride. evitachem.com These reactions provide access to a wide range of urea (B33335) derivatives, which are prevalent in medicinal chemistry due to their ability to form stable hydrogen bonds with biological targets. rsc.orgorganic-chemistry.orgresearchgate.net
Halogenation of the Hydroxyl Group to form 4-chloro-1-methylpiperidine
The conversion of the hydroxyl group of this compound to a chlorine atom is a crucial transformation for creating versatile synthetic intermediates. The resulting compound, 4-chloro-1-methylpiperidine, is a reactant used in the synthesis of various pharmaceutical agents, including histamine (B1213489) H4 receptor antagonists. chemicalbook.com
This halogenation is commonly achieved using thionyl chloride (SOCl₂). chemicalbook.comguidechem.comyoutube.com The reaction involves treating this compound with thionyl chloride, often in the presence of a base like triethylamine (B128534) to neutralize the generated HCl. chemicalbook.comlibretexts.org Dichloromethane is typically used as the solvent. The reaction proceeds via the formation of a chlorosulfinate intermediate, which then undergoes nucleophilic attack by the chloride ion. youtube.com In some procedures, additives such as tetrabutylammonium (B224687) chloride are used to suppress the formation of elimination side products. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Starting Material | This compound | chemicalbook.com |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | chemicalbook.comguidechem.com |
| Base | Triethylamine | chemicalbook.com |
| Solvent | Dichloromethane | chemicalbook.com |
| Temperature | 20 - 40 °C | chemicalbook.com |
| Product | 4-chloro-1-methylpiperidine | chemicalbook.com |
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the synthesis of cyclic and heterocyclic systems, including the piperidine framework. thieme-connect.com While direct participation of this compound in such reactions is not commonly reported, its derivatives can be employed in key cycloaddition strategies like the Diels-Alder and 1,3-dipolar cycloadditions.
The aza-Diels-Alder reaction , a type of [4+2] cycloaddition, is a powerful method for synthesizing piperidine derivatives. rsc.org This reaction involves an imine (the aza-diene component) reacting with an alkene (the dienophile) to form a tetrahydropyridine (B1245486) ring, which can then be reduced to a piperidine. thieme-connect.comrsc.org Derivatives of this compound could be envisioned as precursors to the dienophile or the imine component in such reactions.
1,3-Dipolar cycloadditions provide a route to five-membered heterocycles and have been used to construct complex fused piperidine systems. wikipedia.orgorganic-chemistry.org This reaction involves a 1,3-dipole, such as an azomethine ylide, reacting with a dipolarophile (e.g., an alkene). wikipedia.orgnih.gov An azomethine ylide could be generated from a derivative of this compound, which would then undergo an intramolecular cycloaddition to form a polycyclic piperidine-containing structure. nih.gov These methods are highly valued for their ability to control stereochemistry. wikipedia.orgmdpi.com
Advanced C-H Functionalization of Trialkylamine N-CH₃ Groups
Direct functionalization of otherwise inert C-H bonds has emerged as a powerful strategy in modern organic synthesis. For trialkylamines like this compound, the selective functionalization of the N-methyl group in the presence of multiple other C-H bonds on the piperidine ring presents a significant challenge. nih.gov
Reaction Mechanisms and Kinetics of this compound Transformations
The reactivity of this compound is governed by the interplay of its secondary alcohol and tertiary amine functional groups within the piperidine ring structure. Understanding the mechanisms and kinetics of its reactions is crucial for controlling reaction outcomes and designing efficient synthetic routes.
Nucleophilic Substitution Mechanisms
The hydroxyl group at the C-4 position of this compound is a poor leaving group, meaning it does not readily detach to allow for nucleophilic substitution. To facilitate substitution, this group must first be converted into a better leaving group. This is typically achieved through two main pathways:
Protonation under Acidic Conditions: In a strong acid, the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). The departure of a neutral water molecule is much more favorable, leaving behind a secondary carbocation at the C-4 position. This carbocation is then attacked by a nucleophile. This process follows a unimolecular nucleophilic substitution (Sₙ1) mechanism. The rate of this reaction is dependent only on the concentration of the protonated substrate and is favored by polar protic solvents that can stabilize the carbocation intermediate. libretexts.org
Conversion to a Sulfonate Ester: The hydroxyl group can be reacted with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base to form a sulfonate ester (e.g., tosylate or mesylate). These are excellent leaving groups because their negative charge is highly stabilized by resonance. A nucleophile can then displace the sulfonate group. This reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. researchgate.net The reaction involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the C-4 carbon. The rate is dependent on the concentration of both the substrate and the nucleophile and is sensitive to steric hindrance around the reaction center. organic-chemistry.orgbyjus.com
The choice between Sₙ1 and Sₙ2 pathways depends on the reaction conditions, the nature of the nucleophile, and the solvent. libretexts.org Weak nucleophiles and polar protic solvents favor the Sₙ1 mechanism, while strong nucleophiles and polar aprotic solvents favor the Sₙ2 pathway.
Reductive Amination Mechanisms
The general mechanism of reductive amination involves two main stages:
Imine or Iminium Ion Formation: An amine nucleophilically attacks a carbonyl carbon (of an aldehyde or ketone). This is followed by the elimination of a water molecule to form an imine (for primary amines) or an iminium ion (for secondary amines). jocpr.comnih.gov
Reduction: The C=N double bond of the imine or iminium ion is then reduced to a C-N single bond using a reducing agent. nih.govorganic-chemistry.org
In the specific synthesis of this compound from 1-methyl-4-piperidone, the reaction is a direct reduction of the carbonyl group. This is typically accomplished using hydride reducing agents like sodium borohydride (NaBH₄) or through catalytic hydrogenation. The mechanism with NaBH₄ involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the secondary alcohol.
Oxidation Mechanisms
The secondary alcohol group of this compound can be oxidized to form the corresponding ketone, 1-methyl-4-piperidone. This is a common transformation in organic synthesis. The mechanism generally involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the carbon (C-4) bearing the hydroxyl group.
Common oxidizing agents for this transformation include chromium-based reagents (e.g., chromium trioxide) or potassium permanganate. smolecule.com The reaction with a chromate (B82759) reagent, for example, typically proceeds through the formation of a chromate ester intermediate. A base (often water) then abstracts the proton from the C-4 carbon, leading to the collapse of the intermediate, elimination of the chromium species, and formation of the C=O double bond.
Biochemical oxidation pathways also exist. While not involving this compound directly, a study on its derivative, 1-methyl-4-(1-methylpyrrol-2-yl)-4-piperidinol (B1218979) (MMPP), showed it could be oxidized by monoamine oxidase B (MAO-B), a key enzyme in neurotransmitter metabolism. nih.gov This enzymatic oxidation highlights the potential for biological systems to metabolize this class of compounds through oxidation at or near the piperidine ring.
Catalytic Pathways in this compound Synthesis and Derivatization
Catalysis plays a vital role in both the synthesis and subsequent reactions of this compound.
Synthesis via Catalytic Hydrogenation: One of the most efficient methods for synthesizing this compound is the catalytic hydrogenation of 1-methyl-4-piperidone. This heterogeneous catalytic process typically employs hydrogen gas (H₂) as the reductant and a solid metal catalyst. Commonly used catalysts include palladium (Pd), platinum (Pt), or nickel (Ni) supported on a high-surface-area material like carbon. smolecule.com The mechanism involves the adsorption of both the piperidone and H₂ onto the catalyst surface, facilitating the transfer of hydrogen atoms to the carbonyl group. This method is often favored in industrial settings due to its high efficiency and the ease of separating the catalyst from the product.
Biocatalysis: As noted previously, enzymes can catalyze transformations of this compound derivatives. The oxidation of MMPP by monoamine oxidase (MAO) demonstrates a biocatalytic pathway. nih.gov Such enzymatic reactions are highly selective and occur under mild conditions, making them attractive for green chemistry applications.
Kinetic Studies of Key Reactions Involving this compound
Kinetic studies provide quantitative insight into reaction rates and mechanisms. Research on the enzymatic oxidation of a derivative of this compound by human monoamine oxidases A and B (MAO-A and MAO-B) has yielded specific kinetic parameters.
In a study of 1-methyl-4-(1-methylpyrrol-2-yl)-4-piperidinol (MMPP), it was found to be a poor substrate for MAO-B, whereas its dehydrated analogue was a much better substrate for both enzymes. nih.gov The apparent Michaelis constant (Kₘ,app), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), was determined for MMPP.
| Substrate | Enzyme | Apparent Michaelis Constant (Kₘ,app) |
|---|---|---|
| 1-methyl-4-(1-methylpyrrol-2-yl)-4-piperidinol (MMPP) | MAO-B | 9.5 mM |
The high Kₘ,app value indicates a low affinity of the enzyme for this particular substrate. Such kinetic data are crucial for understanding the structure-activity relationships that govern the interaction of these compounds with biological targets. smolecule.com
Stereochemical Considerations in this compound Chemistry
The stereochemistry of this compound is defined by the conformation of its six-membered piperidine ring. Saturated heterocyclic rings like piperidine are not planar and exist predominantly in a low-energy chair conformation to minimize angular and torsional strain. chemrevlett.com
In this chair conformation, substituents on the ring can occupy one of two positions:
Axial: Pointing perpendicular to the general plane of the ring (up or down).
Equatorial: Pointing outwards from the perimeter of the ring.
For this compound, there are two key substituents to consider: the methyl group on the nitrogen and the hydroxyl group at C-4.
N-Methyl Group Conformation: The nitrogen atom in the piperidine ring undergoes rapid pyramidal inversion. However, in N-methylpiperidines, the conformation where the methyl group is in the equatorial position is strongly favored energetically. rsc.org This preference minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would occur if the bulky methyl group were in the axial position.
C-4 Hydroxyl Group Conformation: Similarly, the hydroxyl group at the C-4 position also preferentially occupies the equatorial position. This avoids steric clashes with the axial hydrogen atoms at the C-2 and C-6 positions (1,3-diaxial interactions).
Therefore, the most stable and predominant conformation of this compound is a chair form with both the N-methyl group and the C-4 hydroxyl group in equatorial positions. This stereochemical arrangement influences the molecule's reactivity, as the accessibility of the functional groups for reaction can be affected by their spatial orientation.
Diastereomer Separation and Characterization
When a derivative of this compound contains more than one chiral center, a mixture of diastereomers can be formed. Unlike enantiomers, diastereomers have different physical properties, which allows for their separation by standard laboratory techniques such as crystallization or chromatography. However, the separation of enantiomers requires chiral resolution techniques.
A common strategy for resolving enantiomers is to convert them into a mixture of diastereomers by reacting the racemic mixture with a chiral resolving agent. These resulting diastereomers can then be separated. A more direct and widely used method for the separation of enantiomers and diastereomers of piperidine derivatives is High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP). nih.govnih.gov
Research on the chiral resolution of racemic 1,3-dimethyl-4-phenylpiperidine derivatives, which are structurally related to derivatives of this compound, demonstrates the efficacy of this HPLC-based approach. In these studies, commercially available cellulose-based chiral stationary phases have been successfully employed. nih.gov The choice of the chiral column and the mobile phase composition are critical factors that determine the success of the separation. For instance, the Chiralcel OD and Chiralcel OJ columns have shown complementary abilities in resolving various piperidine-based enantiomers. nih.gov The polarity of the substituents on the piperidine ring can also significantly influence the resolution efficiency on certain columns. nih.gov
| Chiral Stationary Phase | Typical Mobile Phase | Application Example | Reference |
| Chiralcel OD | Hexane/Isopropanol mixtures | Resolution of racemic 1,3-dimethyl-4-phenylpiperidine derivatives | nih.gov |
| Chiralcel OJ | Hexane/Isopropanol mixtures | Complementary resolution to Chiralcel OD for piperidine derivatives | nih.gov |
Characterization of the separated diastereomers and enantiomers is typically achieved using spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers. To determine the absolute configuration of separated enantiomers, techniques such as X-ray crystallography of a single crystal or comparison with a stereochemically defined standard can be used. mdpi.com
Enantioselective Synthesis Approaches for Chiral Derivatives
Enantioselective synthesis, also known as asymmetric synthesis, refers to a chemical reaction that preferentially results in one enantiomer over the other. This approach is highly valuable as it can circumvent the need for chiral resolution of a racemic mixture, making the synthesis process more efficient. There are several principal strategies for achieving enantioselective synthesis of chiral piperidine derivatives.
Catalytic Asymmetric Synthesis: This is one of the most efficient methods for creating chiral molecules. It involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Chiral organocatalysts, such as those based on squaramides or chiral oxazaborolidines, have been effectively used in asymmetric additions to create chiral centers with high enantioselectivity. labinsights.nlrsc.org For instance, the asymmetric reduction of a prochiral ketone precursor to this compound could theoretically be achieved using a chiral catalyst to yield a specific enantiomer of the alcohol.
Use of Chiral Auxiliaries: In this approach, a chiral auxiliary is temporarily incorporated into the substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center has been created, the auxiliary is removed. This method allows for a high degree of stereocontrol in the formation of substituted piperidines.
Substrate-Controlled Synthesis: This strategy utilizes a starting material that is already chiral, often derived from a natural source (the "chiral pool"). The existing stereocenter(s) in the starting material then direct the stereochemistry of newly formed chiral centers during the reaction sequence.
An example of the synthesis of chiral piperidine derivatives can be found in the preparation of chiral 1-[ω-(4-chlorophenoxy)alkyl]-4-methylpiperidines. nih.gov In this work, chiral building blocks were used to introduce a stereocenter into the alkyl chain attached to the piperidine nitrogen, resulting in enantiomerically pure final compounds for biological evaluation. nih.gov Such strategies are fundamental to producing specific, stereochemically defined derivatives of the 1-methylpiperidine scaffold for various research applications.
Computational and Theoretical Studies of 1 Methylpiperidin 4 Ol
Quantum Chemical Investigations
Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating the fundamental properties of molecular systems.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scielo.br For molecules like 1-Methylpiperidin-4-ol, DFT calculations, often using the B3LYP functional with a basis set such as 6-31G(d), are employed to determine the optimized molecular geometry and vibrational frequencies in the ground state. researchgate.net The optimized geometric parameters, including bond lengths and angles, obtained from these calculations are often in good agreement with experimental values. researchgate.net
Table 1: Representative Theoretical Bond Lengths and Angles for a Substituted Piperidine (B6355638) Ring (based on DFT calculations for similar structures)
| Bond/Angle | Type | Typical Calculated Value |
| C-N | Bond Length | ~1.47 Å |
| C-C | Bond Length | ~1.54 Å |
| C-O | Bond Length | ~1.43 Å |
| C-N-C | Bond Angle | ~112° |
| C-C-C | Bond Angle | ~111° |
| C-C-O | Bond Angle | ~110° |
Note: These are typical values for substituted piperidine rings and may vary slightly for this compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net
From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. ajchem-a.commalayajournal.org These descriptors include:
Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO. ajchem-a.com
Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO. ajchem-a.com
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. ajchem-a.com Hard molecules have a large HOMO-LUMO gap. mdpi.com
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Soft molecules have a small HOMO-LUMO gap. ajchem-a.commdpi.com
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2. ajchem-a.com
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ2 / 2η, where μ is the chemical potential (μ ≈ -χ). ajchem-a.com
Table 2: Global Chemical Reactivity Descriptors and their Formulas
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Electron-donating ability |
| Electron Affinity (A) | A ≈ -ELUMO | Electron-accepting ability |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution |
| Chemical Softness (S) | S = 1 / η | Measure of reactivity |
| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting ability |
| Electrophilicity Index (ω) | ω = μ2 / 2η | Propensity to accept electrons |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and reactive sites of a molecule. uni-muenchen.de It is a plot of the electrostatic potential mapped onto a constant electron density surface. uni-muenchen.de The MEP surface uses a color code to represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. mdpi.comresearchgate.net Blue indicates regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. mdpi.comresearchgate.net Green represents regions of neutral potential. mdpi.com
For this compound, the MEP surface would likely show a negative potential (red) around the oxygen atom of the hydroxyl group due to the presence of lone pairs of electrons. This region would be the most likely site for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atoms attached to the carbon atoms would exhibit a positive potential (blue), making them susceptible to nucleophilic interactions. The MEP analysis provides a visual representation of the molecule's reactivity and its potential for intermolecular interactions. chemrxiv.org
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the piperidine ring can exist in different conformations, with the chair conformation being the most stable. The substituents on the ring, the methyl group at the nitrogen (N1) and the hydroxyl group at the fourth carbon (C4), can be in either an axial or equatorial position.
Molecular mechanics calculations are often used to determine the relative energies of different conformers and to find the minimum energy conformation. nih.gov These calculations can predict the most stable arrangement of the molecule. For 4-substituted piperidines, the conformational free energies are often similar to those of analogous cyclohexanes. nih.gov The preference for the axial or equatorial position of the hydroxyl group can be influenced by electrostatic interactions within the molecule. nih.gov Energy minimization techniques, such as the steepest descent method, are used to find the local energy minimum for a given conformation, which corresponds to a static structure where the net force on each atom is zero. ijcsit.com
Theoretical calculations can also be used to predict the photophysical properties of molecules, such as their absorption and emission spectra. bibliotekanauki.pl Time-dependent density functional theory (TD-DFT) is a common method for calculating electronic excitation energies and oscillator strengths, which can be related to the experimental UV-Vis absorption spectrum.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. semanticscholar.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of molecules. semanticscholar.org
For this compound, MD simulations could be used to study its conformational dynamics in different environments, such as in a solvent or interacting with other molecules. These simulations can reveal how the molecule changes its shape over time and the timescales of these changes. MD simulations are particularly useful for understanding processes that occur over longer timescales than can be studied with quantum mechanical methods. chemrxiv.org Key properties that can be analyzed from MD simulations include root mean square deviation (RMSD) and root mean square fluctuations (RMSF), which provide information about the stability and flexibility of the molecule. frontiersin.org
Solvent Interactions and Solvation Models
The interaction of this compound with solvents is critical for understanding its pharmacokinetic properties and its behavior in biological systems. Computational models are essential for simulating these interactions. Solvation is typically modeled using two primary approaches: implicit and explicit models.
Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is often used to calculate the free energy of solvation. For a molecule like this compound, which possesses both a polar hydroxyl group and a basic nitrogen atom, the Polarizable Continuum Model (PCM) is frequently employed. This method calculates the electrostatic interactions between the solute and the solvent continuum, providing a good approximation of how the molecule is stabilized in a polar environment like water.
Explicit Solvation Models: For a more detailed and dynamic view, explicit solvation models are used. In this approach, individual solvent molecules (e.g., water) are included in the simulation box around the solute. Molecular Dynamics (MD) simulations are then performed to observe the system's evolution over time. nih.gov These simulations can reveal specific hydrogen bonding patterns between the hydroxyl group of this compound and surrounding water molecules, as well as the hydration shell structure around the tertiary amine and the hydrophobic regions of the piperidine ring. Such simulations mimic the real aqueous environment of a biological system. nih.gov
The choice of model depends on the specific research question, balancing computational cost with the required level of detail.
| Solvation Model Type | Description | Typical Application for this compound | Advantages |
|---|---|---|---|
| Implicit (Continuum) | Solvent is treated as a continuous medium with a specific dielectric constant. | Calculating solvation free energy; rapid screening. | Computationally inexpensive. |
| Explicit | Individual solvent molecules are included in the simulation. | Studying specific hydrogen bond networks and dynamic solvent effects. nih.gov | Provides high-detail, dynamic information. |
Conformational Flexibility and Dynamics of the Piperidine Ring
For this compound, the chair conformation is the most stable. In this conformation, the substituents (the N-methyl group and the C4-hydroxyl group) can be in either an axial or equatorial position. Computational studies, including quantum chemistry calculations, have shown that for N-methylpiperidine, the methyl group preferentially occupies the equatorial position to minimize steric hindrance. rsc.org The orientation of the hydroxyl group at the C4 position is also crucial, with the equatorial position generally being more stable.
Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of the piperidine ring. nih.gov These simulations track the atomic movements over time, revealing transitions between different chair conformations (ring flipping) and transient excursions into higher-energy boat or twist conformations. Ultrafast spectroscopic studies on N-methyl piperidine have shown that after electronic excitation, the molecule can undergo dynamic changes, leading to an equilibrium between chair and twist structures. rsc.org This flexibility is a key determinant of how the molecule can adapt its shape to fit into a receptor's binding site.
| Conformer | Relative Stability | Key Feature | Substituent Preference (this compound) |
|---|---|---|---|
| Chair | Most Stable | Lowest energy, staggered arrangement of C-H bonds. | N-methyl and C4-hydroxyl groups prefer equatorial positions. rsc.org |
| Twist-Boat | Intermediate | More flexible than chair, avoids some eclipsing interactions of the boat form. | Transiently accessible, may be relevant during receptor binding. |
| Boat | Least Stable | High energy due to eclipsing bonds and flagpole interactions. | Generally considered a transition state between twist-boat forms. |
Molecular Docking Studies and Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). hilarispublisher.com This method is fundamental in structure-based drug design to understand how a compound like this compound might interact with a biological target at the atomic level.
Ligand-Protein Binding Mechanisms
Computational docking simulates the binding process, which is often conceptualized through two primary models:
Lock-and-Key Model : This early model envisions the protein's binding site as a rigid "lock" and the ligand as a specific "key." royalsocietypublishing.org Docking algorithms can perform a rigid-body search, placing the ligand in various orientations within a static protein structure to find the best geometric and chemical fit.
Induced-Fit Model : A more refined model where the binding of the ligand induces conformational changes in the protein's active site, and the ligand itself may also change its conformation. royalsocietypublishing.org Modern docking programs can simulate this flexibility, for instance, by allowing the side chains of amino acids in the binding pocket to rotate, leading to a more accurate prediction of the binding mode. nih.gov
For this compound, the piperidine ring's flexibility and the rotatable hydroxyl group are critical for achieving an optimal fit within a binding pocket.
Prediction of Binding Affinities and Interactions
After predicting the binding pose, docking algorithms use a scoring function to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). nih.gov A more negative score typically indicates a stronger, more favorable interaction. nih.govnanobioletters.com
The predicted interactions for this compound with a hypothetical protein active site would be analyzed based on its chemical features:
Hydrogen Bonding : The hydroxyl group (-OH) can act as both a hydrogen bond donor and acceptor, forming crucial interactions with polar amino acid residues like Aspartate, Glutamate, or Serine.
Electrostatic Interactions : At physiological pH, the tertiary amine of the piperidine ring is likely to be protonated, forming a positive ion. This allows for strong, favorable ionic interactions with negatively charged amino acid residues such as Aspartate or Glutamate. nih.gov
Hydrophobic Interactions : The methylene (B1212753) (-CH2-) groups of the piperidine ring and the N-methyl group can form hydrophobic (van der Waals) interactions with nonpolar residues like Leucine, Valine, or Phenylalanine in the binding pocket.
Structure-Activity Relationship (SAR) Insights from Computational Models
Computational models are powerful tools for deriving Structure-Activity Relationships (SAR), which explain how a molecule's chemical structure relates to its biological activity. researchgate.net By systematically modifying the structure of this compound in silico and predicting the binding affinity of each new analogue, researchers can gain insights to guide drug design.
For example, a computational SAR study might explore:
The role of the N-methyl group : Replacing the methyl group with larger alkyl groups (ethyl, propyl) or removing it entirely (to form piperidin-4-ol) and then re-docking the molecule can predict whether this position tolerates steric bulk or if the methyl group is optimal for hydrophobic interactions.
The position and stereochemistry of the hydroxyl group : Moving the -OH group from the 4-position to the 3-position or changing its stereochemistry from equatorial to axial would significantly alter the molecule's hydrogen bonding capabilities. Docking these isomers can reveal the optimal geometry for receptor binding.
Ring modifications : Expanding or contracting the piperidine ring or introducing other heteroatoms can be modeled to understand the geometric constraints of the binding pocket.
These computational experiments help prioritize which novel compounds should be synthesized and tested, accelerating the drug discovery process. clinmedkaz.org
Theoretical Spectroscopic Characterization (Beyond Basic Identification)
While experimental techniques like Nuclear Magnetic Resonance (NMR) are standard for structure elucidation, theoretical calculations can provide a deeper understanding and help interpret complex spectra. chemrxiv.org Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic properties with high accuracy. rsc.orgmdpi.com
For this compound, DFT calculations can predict:
¹H and ¹³C NMR Chemical Shifts : By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized 3D structure, a theoretical NMR spectrum can be generated. nih.gov Comparing these predicted shifts to experimental data can confirm assignments, especially for complex molecules or stereoisomers. The accuracy of these predictions has become comparable to experimental error for many organic molecules. nrel.gov
Vibrational Frequencies : Theoretical calculations can predict the infrared (IR) spectrum by computing the vibrational modes of the molecule. This allows for the assignment of specific absorption bands to the stretching and bending of particular bonds, such as the O-H stretch of the alcohol, C-H stretches of the ring and methyl group, and C-N vibrations. researchgate.net
These theoretical spectra are invaluable for confirming the molecule's lowest energy conformation, as the predicted chemical shifts and vibrational frequencies are highly sensitive to the molecule's three-dimensional structure.
| Atom | Typical Predicted ¹³C Chemical Shift (ppm) | Typical Predicted ¹H Chemical Shift (ppm) | Influencing Factors |
|---|---|---|---|
| C4 (bearing -OH) | ~65-70 | ~3.5-4.0 | Directly attached to electronegative oxygen. |
| C2, C6 (adjacent to N) | ~55-60 | ~2.5-3.0 | Adjacent to electronegative nitrogen. |
| C3, C5 | ~30-35 | ~1.5-2.0 | Standard aliphatic carbons. |
| N-CH₃ | ~45-50 | ~2.2-2.5 | Methyl group attached to nitrogen. |
| O-H | N/A | Variable (1.0-5.0) | Dependent on solvent and concentration (hydrogen bonding). |
Computational Prediction of NMR Chemical Shifts
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure verification and conformational analysis. For this compound, these predictions are typically achieved using quantum mechanical calculations, most commonly the Density Functional Theory (DFT) framework.
Research Findings:
The standard methodology for calculating NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net This approach, often paired with a functional like B3LYP and a basis set such as 6-31G(d,p), allows for the accurate prediction of isotropic shielding tensors, which are then converted into chemical shifts. researchgate.netnih.gov Studies on closely related compounds, such as 4-hydroxy-1-methylpiperidine betaine (B1666868) derivatives, have successfully used the GIAO/B3LYP/6-31G(d,p) method to correlate calculated magnetic isotropic shielding tensors with experimental chemical shifts. researchgate.net This correlation is crucial for assigning signals to specific nuclei and for differentiating between conformers, such as those with the hydroxyl group in an axial versus an equatorial position. researchgate.net
For this compound, the piperidine ring exists in a chair conformation. The orientation of the hydroxyl and methyl groups (axial vs. equatorial) significantly influences the chemical shifts of the ring protons and carbons. Computational models can calculate the energies of these different conformers to determine the most stable geometry and predict the corresponding ¹H and ¹³C NMR spectra. The accuracy of these predictions is generally high, with deviations from experimental values being systematic and correctable through scaling or referencing to a known standard like Tetramethylsilane (TMS). nih.gov
Below is an illustrative table of predicted ¹H and ¹³C NMR chemical shifts for the most stable conformer of this compound, based on typical values obtained through DFT calculations.
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
Note: These are representative values. Actual calculated values may vary based on the level of theory (functional/basis set) and solvent model used.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C4-H | 3.6 - 3.8 | - |
| C2-H, C6-H (eq) | 2.7 - 2.9 | - |
| C2-H, C6-H (ax) | 2.1 - 2.3 | - |
| C3-H, C5-H (eq) | 1.8 - 2.0 | - |
| C3-H, C5-H (ax) | 1.5 - 1.7 | - |
| N-CH₃ | 2.2 - 2.4 | - |
| C4-OH | Variable (depends on solvent) | - |
| C4 | - | 65 - 68 |
| C2, C6 | - | 53 - 56 |
| C3, C5 | - | 34 - 37 |
| N-CH₃ | - | 45 - 48 |
Theoretical IR and UV-Vis Spectra
Computational methods are also employed to simulate vibrational and electronic spectra, providing insights that complement experimental spectroscopic data.
Research Findings:
Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are highly effective for this purpose. researchgate.net The calculations yield a set of vibrational modes, each with a specific frequency and intensity, which correspond to the stretching, bending, and torsional motions of the atoms.
For this compound, key vibrational modes would include:
O-H Stretch: A strong, broad band expected around 3300-3400 cm⁻¹.
C-H Stretch: Multiple bands in the 2800-3000 cm⁻¹ region, corresponding to the methyl and methylene groups.
C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.
C-N Stretch: A moderate band typically found between 1100-1250 cm⁻¹.
CH₂ Bending: Scissoring and wagging vibrations are expected below 1500 cm⁻¹. researchgate.net
Computational studies on similar piperidine structures have shown excellent agreement between calculated and experimental vibrational frequencies, although calculated frequencies are often systematically higher and may be scaled by a factor (e.g., ~0.96) to improve the match. researchgate.net
Interactive Data Table: Predicted Key IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| O-H stretching | 3300 - 3400 | Strong, Broad |
| C-H stretching (aliphatic) | 2800 - 3000 | Strong to Medium |
| CH₂ scissoring | 1450 - 1480 | Medium |
| C-N stretching | 1100 - 1250 | Medium |
| C-O stretching | 1050 - 1150 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from occupied molecular orbitals to unoccupied ones. Since this compound lacks significant chromophores (i.e., conjugated π-systems), it is not expected to absorb strongly in the visible or near-UV region. The primary electronic transitions would be of the n → σ* type, involving the non-bonding electrons on the nitrogen and oxygen atoms. These transitions typically occur at high energies, corresponding to wavelengths in the far-UV region (< 220 nm). TD-DFT calculations can pinpoint the exact wavelength of maximum absorption (λmax) and the oscillator strength of these transitions. schrodinger.com
Wavefunction-Based Properties
Wavefunction-based analyses provide a deeper understanding of the electronic structure, stability, reactivity, and intermolecular interaction sites of a molecule. These properties are derived directly from the calculated molecular wavefunction.
Research Findings:
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO is the region from which an electron is most likely to be donated (nucleophilic), while the LUMO is the region most likely to accept an electron (electrophilic). The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more polarizable and reactive. nih.gov For a saturated molecule like this compound, the HOMO is expected to be localized on the heteroatoms (N and O), and the HOMO-LUMO gap is anticipated to be relatively large, reflecting its stability. schrodinger.comresearchgate.net
Molecular Electrostatic Potential (MEP): The MEP is a color-mapped visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species. nih.gov The map reveals regions of negative potential (electron-rich, typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, colored blue), which are prone to nucleophilic attack. For this compound, the most negative potential would be centered on the oxygen atom of the hydroxyl group, making it the primary site for hydrogen bonding and electrophilic interaction. The hydrogen atom of the hydroxyl group and protons on carbons adjacent to the nitrogen would exhibit the most positive potential. nih.gov
Interactive Data Table: Illustrative Wavefunction Properties for this compound
| Property | Description | Predicted Finding for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Localized on N and O atoms; relatively low energy. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Localized on σ* antibonding orbitals; high energy. |
| HOMO-LUMO Gap (ΔE) | Indicator of chemical stability and reactivity. | Large gap, indicating high stability. |
| Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-poor regions. | Negative potential on the oxygen atom; positive potential on the hydroxyl hydrogen. |
| NBO Atomic Charges | Quantifies charge distribution on each atom. | Significant negative charges on O and N; positive charges on H atoms. |
Advanced Analytical Methodologies for 1 Methylpiperidin 4 Ol and Its Derivatives
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of 1-Methylpiperidin-4-ol and related substances. The choice of technique is dictated by the specific analytical goal, from purity assessment to the separation of stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for determining the purity of this compound and quantifying it in various matrices. Reversed-phase HPLC is particularly well-suited for this compound. A typical method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity.
The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. The inclusion of an acid modifier like formic acid or phosphoric acid in the mobile phase can improve peak shape and resolution, especially for a basic compound like this compound. Detection is commonly achieved using a UV detector, although for compounds lacking a strong chromophore, alternative detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed. Method validation according to International Conference on Harmonisation (ICH) guidelines is essential to ensure the reliability of the analytical results.
A similar compound, 1-Methyl-4-piperidone (B142233), can be effectively analyzed using a reverse-phase HPLC method with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For mass spectrometry compatibility, formic acid is a preferred modifier. sielc.com
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic or Gradient elution depending on the complexity of the sample |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detector | UV at 210 nm or CAD/ELSD |
| Injection Vol. | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It is highly effective for trace analysis and the identification of by-products and impurities in the synthesis of this compound. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that acts as a chemical fingerprint.
For piperidine (B6355638) alkaloids, characteristic fragments are often observed. For instance, coniine, a simple piperidine alkaloid, shows a base peak at m/z 84. scholars.direct The fragmentation of this compound is expected to involve common pathways for cyclic amines and alcohols. whitman.edulibretexts.org Alpha-cleavage adjacent to the nitrogen atom is a dominant fragmentation pathway for amines, which would lead to the loss of an ethyl group or cleavage of the piperidine ring. The presence of the hydroxyl group can lead to the loss of a water molecule (M-18).
Many derivatives of this compound may be chiral, existing as a pair of enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are of paramount importance. nih.govunife.it Chiral chromatography is the most widely used technique for this purpose. csfarmacie.cz
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), are highly effective for the separation of a broad range of chiral compounds, including piperidine derivatives. nih.govekb.eg The choice of mobile phase, typically a mixture of alkanes and alcohols for normal-phase chromatography, is critical for achieving optimal resolution. nih.gov In some cases, pre-column derivatization with a chiral or UV-active agent can be employed to enhance separation and detection. nih.gov
Spectroscopic Characterization in Research Contexts
Spectroscopic techniques are indispensable for the structural elucidation of this compound and its derivatives, providing detailed information about their molecular structure and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous determination of molecular structure.
¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the N-methyl protons, the methine proton at the C4 position bearing the hydroxyl group, and the methylene (B1212753) protons of the piperidine ring.
¹³C NMR: Carbon-13 NMR provides information about the different carbon environments in the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would display signals for the N-methyl carbon, the C4 carbon attached to the hydroxyl group, and the other carbons of the piperidine ring.
2D NMR: Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are crucial for elucidating the structures of more complex derivatives.
COSY (Correlation Spectroscopy) reveals proton-proton coupling relationships, helping to identify adjacent protons in the molecule. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is invaluable for establishing the connectivity of different fragments within a molecule. sdsu.edu
Table 2: Typical NMR Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|
| ¹H NMR | ~3.5-3.7 (1H) | m |
| ~2.6-2.8 (2H) | m | |
| ~2.1-2.3 (2H) | m | |
| ~2.2 (3H) | s | |
| ~1.6-1.8 (2H) | m | |
| ~1.4-1.6 (2H) | m | |
| ¹³C NMR | ~67-69 | - |
| ~54-56 | - | |
| ~46-48 | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of this compound and its derivatives and to gain structural information through the analysis of their fragmentation patterns. nih.gov
The molecular ion peak (M+) in the mass spectrum confirms the molecular weight of the compound. For this compound, the molecular weight is 115.17 g/mol . nih.gov The fragmentation of the molecular ion provides valuable structural information. Key fragmentation pathways for this compound include:
Alpha-cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines. libretexts.org This can result in the loss of an alkyl radical and the formation of a resonance-stabilized nitrogen-containing cation.
Loss of Water: Alcohols frequently undergo dehydration, leading to a peak at M-18. libretexts.org
Ring Cleavage: Cyclic amines can undergo complex ring fragmentation, leading to a series of characteristic ions. whitman.edu
The analysis of these fragmentation patterns allows for the confirmation of the piperidine ring structure and the positions of the methyl and hydroxyl substituents.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes
Infrared (IR) and Raman spectroscopy are powerful, complementary vibrational spectroscopy techniques used to identify functional groups and elucidate the structural features of molecules like this compound. IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information about vibrational modes that induce a change in molecular polarizability.
For this compound, the key functional groups are the hydroxyl (-OH) group, the tertiary amine (N-CH₃), and the saturated piperidine ring. The IR spectrum is particularly useful for identifying the prominent O-H stretching vibration, which appears as a broad band typically in the region of 3600-3200 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups on the piperidine ring are observed in the 3000-2850 cm⁻¹ range. The C-O stretching vibration of the secondary alcohol appears in the 1150-1050 cm⁻¹ region, while the C-N stretching of the tertiary amine is typically found between 1250-1020 cm⁻¹.
Raman spectroscopy provides complementary data. While the O-H stretch is often a weak band in Raman, the C-H and C-C skeletal vibrations of the piperidine ring are usually strong and well-defined. The symmetric vibrations of the ring structure are particularly Raman active. By analyzing the unique pattern of vibrational modes, these techniques provide a molecular fingerprint, allowing for the confirmation of the compound's identity and the analysis of its structural characteristics.
Table 1: Characteristic Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |
| Hydroxyl (-OH) | O-H Stretch | 3600-3200 (Broad) | Weak |
| Piperidine Ring | C-H Stretch | 2950-2850 (Strong) | 2950-2850 (Strong) |
| Tertiary Amine | C-N Stretch | 1250-1020 (Medium) | Medium to Weak |
| Secondary Alcohol | C-O Stretch | 1150-1050 (Strong) | Medium to Weak |
| Methylene (-CH₂-) | CH₂ Bend (Scissoring) | ~1465 (Medium) | Medium |
| Methyl (-CH₃) | C-H Bend | ~1450 & ~1375 (Medium) | Medium |
UV-Visible Spectroscopy for Electronic Transitions and Concentration Determination
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the energy required to promote electrons from a ground state to a higher energy molecular orbital. mdpi.comuni.lu Molecules that absorb strongly in this region, known as chromophores, typically contain π-systems (conjugated double bonds or aromatic rings). mdpi.comuni.lu
This compound is a saturated aliphatic compound, containing only σ bonds and non-bonding (n) electrons on the oxygen and nitrogen atoms. It lacks a chromophore. Consequently, it does not exhibit significant absorption in the standard UV-Vis range of 200–800 nm. mdpi.com The possible electronic transitions for this molecule are n → σ* transitions, which involve promoting a lone-pair electron from the nitrogen or oxygen atom into an anti-bonding σ* orbital. mdpi.com These transitions are high-energy and occur in the far-UV region, typically at wavelengths below 200 nm, which is outside the range of conventional UV-Vis spectrophotometers.
Despite its native transparency in the UV-Vis spectrum, the technique is highly valuable for the quantitative analysis of this compound following derivatization. By reacting the molecule with a chromophoric agent, a new compound is formed that absorbs strongly at a specific wavelength. According to the Beer-Lambert Law, the absorbance of the derivatized solution is directly proportional to its concentration. This indirect method allows for the precise determination of the concentration of this compound in a sample.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com By measuring the angles and intensities of X-rays diffracted by the electron clouds of the atoms in a crystal, a detailed three-dimensional molecular structure can be elucidated. mdpi.com This method provides definitive information on bond lengths, bond angles, and conformational geometry in the solid state.
While the specific crystal structure of this compound is not publicly documented, analysis of closely related derivatives provides significant insight into its expected solid-state conformation. The crystal structure of fenpiverinium (B1207433) bromide, which contains the 1-methylpiperidin-1-ium moiety, has been determined by single-crystal X-ray diffraction. mdpi.com In this structure, the piperidine ring unequivocally adopts a stable chair conformation. mdpi.com This is the anticipated lowest-energy conformation for the piperidine ring in this compound as well. The crystallographic data for this derivative illustrates the type of detailed structural information that can be obtained from such an analysis.
Table 2: Crystallographic Data for Fenpiverinium Bromide (a Derivative of this compound) mdpi.com
| Parameter | Value |
| Chemical Formula | C₂₁H₂₇N₂O⁺ · Br⁻ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.3456(4) |
| b (Å) | 17.5058(6) |
| c (Å) | 9.6919(3) |
| β (°) | 106.639(1) |
| Volume (ų) | 2004.97(12) |
| Z (molecules/unit cell) | 4 |
Advanced Derivatization Strategies for Enhanced Analytical Detection
For many analytical techniques, particularly gas chromatography (GC), direct analysis of this compound can be challenging due to its polarity and low volatility, which stem from the presence of the hydroxyl group. Advanced derivatization strategies are therefore employed to modify the molecule's chemical properties, enhancing its suitability for analysis. These strategies typically target the active hydrogen of the hydroxyl group to create a less polar, more volatile, and more thermally stable derivative.
Common derivatization approaches include:
Silylation: This is a widely used technique where the active hydrogen of the -OH group is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. The resulting TMS ether is significantly more volatile and less polar, leading to improved peak shape and resolution in GC analysis.
Acylation: This method involves reacting the hydroxyl group with an acylating agent, such as an acid anhydride (B1165640) (e.g., trifluoroacetic anhydride, TFAA) or an acyl halide. This process forms an ester derivative. Using fluorinated acylating agents can also enhance detection sensitivity when using an electron capture detector (ECD) in gas chromatography.
These derivatization reactions make the analyte more amenable to separation by GC and subsequent detection by mass spectrometry (MS), allowing for lower detection limits and more robust quantification.
Table 3: Common Derivatization Strategies for this compound
| Strategy | Reagent Example | Functional Group Targeted | Resulting Derivative | Analytical Benefit |
| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Hydroxyl (-OH) | Trimethylsilyl (TMS) Ether | Increased volatility and thermal stability for GC |
| Acylation | TFAA (Trifluoroacetic Anhydride) | Hydroxyl (-OH) | Trifluoroacetyl Ester | Increased volatility; enhances detection by ECD |
Medicinal Chemistry and Pharmacological Relevance of 1 Methylpiperidin 4 Ol Derivatives
Role as a Core Scaffold in Drug Discovery
Synthesis of Heterocyclic Compounds for Pharmaceutical Applications
The chemical versatility of 1-Methylpiperidin-4-ol makes it an ideal starting material for the synthesis of a wide range of heterocyclic compounds with significant pharmaceutical applications. The hydroxyl group at the 4-position and the tertiary amine provide reactive sites for various chemical transformations, allowing for the construction of complex molecular architectures.
The piperidine (B6355638) nucleus, a recurring motif in numerous bioactive molecules, can be readily introduced into larger structures using this compound. This is exemplified in the synthesis of various therapeutic agents where the piperidine ring is crucial for activity. For instance, the hydrogenation of pyridine (B92270) derivatives is a common method to produce piperidines, which are integral to many drug structures. Furthermore, the inherent reactivity of this compound allows for its incorporation into fused heterocyclic systems, which are prevalent in medicinal chemistry due to their diverse biological activities. These synthetic strategies have led to the development of compounds with applications ranging from anticancer to antiviral and anti-inflammatory agents.
Development of Antitumor Agents
The this compound scaffold has been extensively utilized in the development of novel antitumor agents that target various hallmarks of cancer. Its structural features allow for the design of molecules that can selectively interact with key proteins and enzymes involved in cancer cell proliferation, survival, and metastasis.
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous oncoproteins, making it an attractive target for cancer therapy. While most Hsp90 inhibitors target the N-terminal ATP-binding site, there is growing interest in developing C-terminal inhibitors to overcome certain limitations of N-terminal inhibitors. The this compound moiety has been incorporated into novel compounds designed to bind to the C-terminal domain of Hsp90. Although specific examples of this compound-derived C-terminal inhibitors with detailed activity data are still emerging in the literature, the structural characteristics of this scaffold make it a promising platform for the design of such inhibitors. The piperidine ring can serve as a central scaffold to position functional groups that can interact with key residues in the C-terminal binding pocket, which has been identified through techniques like protease fingerprinting and photoaffinity labeling.
Kinases are a class of enzymes that are frequently dysregulated in cancer, and kinase inhibitors represent a major class of targeted cancer therapies. The this compound scaffold has proven to be a valuable component in the design of inhibitors for a range of kinases.
VEGFR and FGFR Inhibitors: Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) are key regulators of angiogenesis, a process crucial for tumor growth and metastasis. Derivatives of this compound have been incorporated into multi-target kinase inhibitors that show potent activity against both VEGFR and FGFR.
Phosphoinositide-3-kinase (PI3K) Inhibitors: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. The this compound moiety has been utilized in the synthesis of potent and selective PI3K inhibitors.
Protein lysine (B10760008) methyltransferase G9a Inhibitors: G9a is a histone methyltransferase that is overexpressed in various cancers and plays a role in epigenetic gene regulation. Structure-activity relationship studies of 2,4-diamino-7-aminoalkoxy-quinazolines as G9a inhibitors have shown that modifications at the 7-position, which can include the this compound motif, significantly impact potency. For instance, a derivative incorporating a N-(1-methylpiperidin-4-yl)-N-methyl-4-amino group was found to be less potent than its N-mono-substituted counterpart, highlighting the importance of the secondary nitrogen for G9a inhibition.
| Kinase Target | Compound/Derivative Class | Key Findings |
| VEGFR/FGFR | Azaheterocyclic coumarin (B35378) derivatives | A representative compound showed better VEGFR-2 and FGFR inhibition than reference drugs. |
| PI3K | Piperazinylquinoxaline derivatives | Novel derivatives exhibited potent PI3Kα inhibitory activity and cellular antiproliferative potency. |
| G9a | 2,4-Diamino-7-aminoalkoxy-quinazolines | A derivative with a N-(1-methylpiperidin-4-yl), N-methyl-4-amino group showed reduced potency, indicating the importance of a secondary nitrogen for G9a inhibition. |
Some anticancer agents exert their effects by binding to DNA, thereby interfering with DNA replication and transcription and ultimately leading to cell death. The this compound scaffold can be incorporated into molecules designed to interact with DNA. While specific examples of this compound derivatives as DNA binding agents are not extensively detailed in the provided context, the structural features of the piperidine ring allow for its incorporation into larger planar aromatic systems or as a carrier for cationic side chains that can facilitate DNA groove binding or intercalation. For example, hybrid molecules containing a pyrimidine (B1678525) core and hydrazone linkers have been shown to bind to DNA, and the introduction of various substituents can modulate this binding and the resulting antitumor activity.
The antitumor potential of this compound derivatives is ultimately evaluated through cytotoxicity studies in various cancer cell lines. These assays determine the concentration of the compound required to inhibit the growth of or kill cancer cells. Numerous studies have demonstrated the significant cytotoxic effects of compounds incorporating the this compound scaffold against a range of human cancer cell lines.
Below is a table summarizing the cytotoxic activity of various derivatives, showcasing the broad-spectrum anticancer potential of this structural class.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Sinenbisstyryl A | A549 (Lung) | 14.79 ± 0.93 |
| Sinenbisstyryl A | HepG2 (Liver) | 14.89 ± 0.99 |
| Sinenbisstyryl A | MCF7 (Breast) | 11.46 ± 0.57 |
| Sinenbisstyryl A | DU145 (Prostate) | 19.01 ± 0.31 |
| Sinenbisstyryl C | HepG2 (Liver) | 27.16 ± 1.02 |
| Tetrahydrobenzo[b]thiophene derivative | MCF-7 (Breast) | 3.53 |
| Tetrahydrobenzo[b]thiophene derivative | HepG2 (Liver) | 7.79 |
| Tetrahydrobenzo[b]thiophene derivative | HCT-116 (Colon) | 8.10 |
| BAPPN (Indolo[2,3-b]quinoline derivative) | MCF-7 (Breast) | 3.1 (µg/mL) |
| BAPPN (Indolo[2,3-b]quinoline derivative) | HepG2 (Liver) | 3.3 (µg/mL) |
| BAPPN (Indolo[2,3-b]quinoline derivative) | A549 (Lung) | 9.96 (µg/mL) |
| BAPPN (Indolo[2,3-b]quinoline derivative) | HCT-116 (Colon) | 23 (µg/mL) |
Antimicrobial Agents
The this compound scaffold has been a focal point in the development of novel antimicrobial agents, with derivatives exhibiting a wide spectrum of activity against bacteria, fungi, and mycobacteria.
Antibacterial Activity
Derivatives of this compound have been investigated for their potential as antibacterial agents. For instance, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives have been synthesized and evaluated for their in vitro antibacterial activity against various strains. biomedpharmajournal.org Several of these compounds demonstrated significant antimicrobial activity when compared to the standard drug ampicillin. biomedpharmajournal.org
Monoketone curcuminoids derived from N-methyl-4-piperidone have also been assessed for their antibacterial properties against a variety of cariogenic bacteria. mdpi.com Certain compounds in this series displayed moderate activity against several Streptococcus and Lactobacillus species, with Minimum Inhibitory Concentration (MIC) values of 250 µg/mL and 500 µg/mL. mdpi.com The presence of the N-methyl-4-piperidone ring was found to enhance antibacterial activity compared to corresponding acetone-derived analogues. mdpi.com
The following table summarizes the antibacterial activity of selected N-methyl-4-piperidone-derived monoketone curcuminoids.
| Compound | R Group | Test Organism | MIC (µg/mL) |
| 1 | H | S. salivarius | 250-500 |
| 1 | H | L. paracasei | 250-500 |
| 1 | H | S. mitis | 250-500 |
| 1 | H | S. sanguinis | 250-500 |
| 10 | 3,4,5-OMe | L. paracasei | 250-500 |
| 10 | 3,4,5-OMe | S. mitis | 250-500 |
| 10 | 3,4,5-OMe | S. sanguinis | 250-500 |
| 13 | 3-F | S. mutans | 250-500 |
| 13 | 3-F | S. mitis | 250-500 |
| 13 | 3-F | S. sanguinis | 250-500 |
| 13 | 3-F | S. sobrinus | 250-500 |
Antifungal Activity
The this compound framework is integral to a class of antifungal agents that target ergosterol (B1671047) biosynthesis. nih.gov Inspired by established antifungals like fenpropidin (B1672529) and amorolfine, which feature piperidine and morpholine (B109124) cores, researchers have developed novel 4-aminopiperidines with significant antifungal activity. nih.gov
A library of over 30 4-aminopiperidines, synthesized from N-substituted 4-piperidone (B1582916) derivatives, was evaluated against various clinically relevant fungal isolates, including Aspergillus and Candida species. nih.gov Two compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, emerged as particularly promising candidates due to their potent in vitro activity. nih.gov Structure-activity relationship (SAR) studies revealed that a dodecyl (C12) residue attached to the 4-amino group conferred outstanding antifungal activity. nih.gov
The table below presents the antifungal activity of selected 4-aminopiperidine (B84694) derivatives against various fungal species.
| Compound | R1 | R2 | Y. lipolytica MIC100 (µg/mL) | Aspergillus spp. MIC90 Range (µg/mL) | Candida spp. MIC80 Range (µg/mL) |
| 2b | Benzyl | Dodecyl | 1 | 1-8 | 1-4 |
| 3b | Phenylethyl | Dodecyl | 1 | 1-8 | 1-4 |
| 4b | Boc | Dodecyl | 2 | 4->16 | 4-16 |
| 5b | H | Dodecyl | 2 | 8->16 | 4-16 |
| Amorolfine | - | - | 1 | 1-4 | 1-8 |
| Voriconazole | - | - | 1 | 0.25-1 | 0.03-0.25 |
Antimycobacterial Activity
Derivatives of this compound have demonstrated potent activity against Mycobacterium tuberculosis. The piperidinol derivative, 3-benzoyl-4-phenyl-1-methylpiperidinol, was identified as a potent inhibitor of M. tuberculosis with a Minimum Inhibitory Concentration (MIC) of less than 5 µg/mL. nih.govnih.gov This compound and its analogues have been shown to inhibit mycobacterial arylamine N-acetyltransferase (NAT), an enzyme crucial for the intracellular survival of mycobacteria. nih.gov
The inhibition of NAT by these piperidinols is proposed to occur through a covalent mechanism, where the compounds act as prodrugs that form a reactive intermediate, leading to the selective modification of a cysteine residue in the enzyme's active site. nih.gov Further studies with analogues have confirmed potent antimycobacterial activity against M. tuberculosis H37Rv, with MIC values ranging from 2.3 to 16.9 µM. nih.gov The piperidinol moiety is considered an attractive scaffold for the development of novel anti-tubercular agents. nih.govmanchester.ac.uk
The following table displays the antimycobacterial activity and NAT inhibition of selected piperidinol analogues.
| Compound | R1 | R2 | M. tuberculosis H37Rv MIC (µM) | MMNAT Inhibition (IC50, µM) | TBNAT Inhibition (IC50, µM) |
| 1 | CH3 | H | <17 | 10.4 | 10.9 |
| 2 | CH3 | 4-Cl | 2.3 | 2.8 | 3.5 |
| 3 | CH3 | 4-Br | 3.1 | 2.5 | 3.7 |
| 4 | CH3 | 4-F | 2.8 | 4.8 | 6.0 |
| 5 | H | H | 16.9 | 10.2 | 14.9 |
Mechanisms of Antimicrobial Action (e.g., Ergosterol Biosynthesis Inhibition)
A significant mechanism of antifungal action for piperidine derivatives is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. nih.gov Specifically, 4-aminopiperidine derivatives have been found to inhibit the enzymes sterol C14-reductase and sterol C8-isomerase in the post-squalene part of the ergosterol biosynthesis pathway. nih.gov This mode of action is similar to that of the established antifungal agent amorolfine. nih.gov The inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately disrupting the integrity and function of the fungal cell membrane. researchgate.net
Anti-inflammatory and Analgesic Properties
The this compound scaffold has been incorporated into molecules designed to possess anti-inflammatory and analgesic properties. A quantitative structure-activity relationship (QSAR) study was conducted on a series of 44 substituted benzoic acid esters of 1-methyl-4-piperidinol, which exhibited analgesic activity in the morphine-codeine range as determined by the mouse hot-plate method. nih.gov The study found that the lipophilicity and hydrogen-bond accepting ability of the substituents on the aromatic ring enhanced the analgesic potency. nih.gov
While not exclusively derivatives of this compound, compounds containing a piperazine (B1678402) moiety, which is structurally related, have also been investigated for their anti-inflammatory effects. nih.gov A series of methyl salicylate (B1505791) derivatives bearing a piperazine moiety demonstrated potent in vivo anti-inflammatory activities in models of xylol-induced ear edema and carrageenan-induced paw edema in mice. nih.gov Some of these compounds exhibited anti-inflammatory activity comparable to that of indomethacin. nih.gov Similarly, certain pyrrole (B145914) derivatives have been shown to possess both analgesic and anti-inflammatory activities, with their mechanism of action linked to the inhibition of COX-2. unina.it
Histamine (B1213489) H4 Receptor Antagonists
The piperidine and structurally similar piperazine scaffolds are key components in the design of histamine H4 receptor antagonists. The histamine H4 receptor is primarily expressed on cells of the immune system and is involved in inflammatory processes. researchgate.net
Quantitative structure-activity relationship (QSAR) studies on 2-(4-methylpiperazin-1-yl)quinoxaline derivatives have been performed to understand the structural requirements for H4 receptor binding affinity. nih.gov These studies have identified key molecular descriptors that influence the activity of these compounds. nih.gov Furthermore, the discovery and SAR of 6-alkyl-2,4-diaminopyrimidines as histamine H4 receptor antagonists have been reported, leading to the development of clinical candidates. researchgate.net These examples, while not direct derivatives of this compound, highlight the importance of the piperidine/piperazine core in the development of potent and selective H4 receptor antagonists for the potential treatment of inflammatory diseases.
Neurodegenerative Disease Therapeutics
Derivatives of the piperidine scaffold, including this compound, have emerged as a promising area of research for the treatment of neurodegenerative conditions such as Alzheimer's disease. The core of Alzheimer's pathology is the accumulation of amyloid-beta (Aβ) plaques, making the inhibition of the enzymes responsible for Aβ production a primary therapeutic target.
Research has focused on compounds that can effectively inhibit beta-secretase, an enzyme that cleaves the amyloid precursor protein, leading to the formation of Aβ peptides. The development of pharmaceutical agents capable of slowing the progression of Alzheimer's is of critical importance, and piperidine derivatives have been identified as potential inhibitors of this key enzymatic step. google.com
In this context, 4'4-bromophenyl-4'piperidinol derivatives have been synthesized and evaluated as multifactorial agents for Alzheimer's treatment. These compounds have been assessed for their ability to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, and to modulate the aggregation of amyloid-beta. Notably, certain analogues have demonstrated potent activity against AChE and have also shown an ability to dissemble well-structured Aβ fibrils. mdpi.com For instance, specific derivatives have exhibited significant inhibitory potential against both acetylcholinesterase and monoamine oxidase-B (MAO-B), another enzyme implicated in neurodegeneration. mdpi.com
The following table summarizes the activity of selected 4'4-bromophenyl-4'piperidinol derivatives:
| Compound | AChE IC₅₀ (µM) | Antioxidant Activity IC₅₀ (µM) | Aβ Inhibition (%) at 500 µM | MAO-B IC₅₀ (µM) |
| AB11 | 0.029 | 26.38 | 43.25 | 866 |
| AB14 | 0.038 | 23.99 | - | 763 |
Data sourced from in-vitro and in-silico studies. mdpi.com
These findings underscore the potential of piperidinol derivatives as a foundation for developing multi-target drugs for Alzheimer's disease, addressing both symptomatic relief through AChE inhibition and disease modification through the modulation of amyloid pathology. mdpi.com
5-HT1F Agonists (e.g., in Migraine Treatment)
Migraine is a debilitating neurological disorder, and while triptans have been a mainstay of treatment, their vasoconstrictor properties limit their use in patients with cardiovascular conditions. nih.govdoi.org This has driven the search for novel therapeutic agents that can effectively treat migraine without cardiovascular liabilities. Selective agonists of the 5-HT1F receptor have emerged as a promising alternative, as this receptor is expressed on trigeminal neurons and its activation can inhibit the neurogenic inflammation associated with migraine without causing vasoconstriction. doi.orgmdpi.com
Derivatives of this compound have been instrumental in the development of potent and selective 5-HT1F receptor agonists. A notable example is the class of pyridinylmethylenepiperidine derivatives, which have been designed, synthesized, and evaluated for their agonist activity at the 5-HT1F receptor. nih.gov In vitro studies have shown that several compounds in this class display potent agonist activities, in some cases comparable to the positive control drug, lasmiditan. nih.gov
Lasmiditan, itself a selective 5-HT1F receptor agonist, represents a new class of drugs known as "ditans". doi.orgmdpi.com Its chemical structure is distinct from triptans, replacing the indole (B1671886) structure with a pyridinoyl-piperidine scaffold. doi.org This structural difference contributes to its high affinity and selectivity for the 5-HT1F receptor over the 5-HT1B/1D receptors responsible for vasoconstriction. doi.org
The efficacy of these novel 5-HT1F agonists has been demonstrated in rodent models of migraine, where they have been shown to significantly inhibit dural plasma protein extravasation and the expression of c-fos, a marker of neuronal activation, in the trigeminal nucleus caudalis. nih.gov Importantly, these compounds did not exhibit any vasoconstrictive effects. nih.gov
The following table presents data for a key pyridinylmethylenepiperidine derivative, C5:
| Compound | In Vitro Agonist Activity | In Vivo Efficacy | Vasoconstriction Effect |
| C5 (2,4,6-trifluoro-N-(6-(fluoro(1-methylpiperidin-4-ylidene)methyl)pyridin-2-yl)benzamide) | Potent agonist activity comparable to lasmiditan | Significant inhibition of dural plasma protein extravasation and c-fos expression | No effect on vasoconstriction |
Data from a study on pyridinylmethylenepiperidine derivatives as potent 5-HT1F receptor agonists. nih.gov
The development of this compound-based 5-HT1F agonists like these represents a significant advancement in migraine therapy, offering a potentially safer treatment option for a broader range of patients. nih.gov
Structure-Activity Relationship (SAR) Studies
The biological activity of derivatives of this compound is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different chemical modifications to the core scaffold influence the pharmacological properties of these compounds, guiding the design of more potent and selective therapeutic agents.
Impact of Substitutions on Biological Activity
The nature and position of substituents on the this compound scaffold can dramatically alter the biological activity of its derivatives. This is evident in the development of analgesics based on substituted benzoic acid esters of 1-methyl-4-piperidinol. nih.gov Quantitative structure-activity relationship (QSAR) studies on a series of these derivatives revealed that the length of ortho-substituents and the minimal width of substituents at the meta and para positions of the aromatic ring have a negative correlation with analgesic potency. nih.gov Conversely, increased lipophilicity, particularly at the meta position, and the presence of a hydrogen-bond acceptor were found to enhance potency. nih.gov
In the context of antidiabetic agents, SAR studies of 4-aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives have shown that substitutions on the phenyl moiety are necessary for DPP4 inhibitory activity. nih.gov The position of these substituents is also critical; for example, moving a fluorine substituent from the para to the meta position resulted in decreased activity. nih.gov Furthermore, the addition of a bromine atom to the quinazoline (B50416) moiety consistently improved DPP4 inhibition across a series of analogues. nih.gov The electronic properties of the substituents also play a key role, with electron-withdrawing groups on the phenyl moiety generally leading to increased activity. nih.gov
The following table summarizes the impact of substitutions on the biological activity of different classes of this compound derivatives:
| Derivative Class | Favorable Substitutions | Unfavorable Substitutions |
| Analgesic Benzoic Acid Esters | Increased lipophilicity (especially at the meta position), hydrogen-bond acceptors. nih.gov | Long ortho-substituents, wide meta and para-substituents. nih.gov |
| Antidiabetic DPP4 Inhibitors | Electron-withdrawing groups on the phenyl moiety, bromine on the quinazoline moiety. nih.gov | Electron-donating groups on the phenyl moiety, meta-positioning of some substituents. nih.gov |
Conformational Effects on Receptor Binding
The three-dimensional shape, or conformation, of a molecule is a critical determinant of its ability to bind to a biological target, such as a receptor or enzyme. For derivatives of this compound, the flexibility of the piperidine ring and the orientation of its substituents can significantly influence binding affinity and efficacy. The piperidine ring can adopt various conformations, such as chair and boat forms, and the preferred conformation can be influenced by the nature and position of its substituents.
The interaction of a ligand with its receptor is a dynamic process, and the ligand may adopt a specific "bioactive" conformation upon binding. Understanding the preferred solution-state conformations of a ligand and how these relate to its receptor-bound conformation is a key aspect of drug design. Techniques such as NMR spectroscopy can be used to study the conformational preferences of molecules in different environments, including membrane-mimetic environments that can simulate the conditions at a cell surface receptor. nih.gov
For flexible molecules, the energetic cost of adopting the bioactive conformation can impact binding affinity. If a molecule's lowest energy conformation in solution is very different from its bioactive conformation, a significant amount of energy will be required to adopt the correct shape for binding, which can reduce its potency. Therefore, designing molecules that are "pre-organized" in a conformation that is close to the bioactive conformation can be a successful strategy for improving binding affinity.
While specific conformational studies on this compound derivatives in the context of receptor binding are not extensively detailed in the provided search results, the general principles of conformational analysis are highly relevant. For instance, in the development of methylphenidate analogues, which share a piperidine core, the stereochemistry and conformational isomers are known to be critical for their activity. wikipedia.org The relative orientation of substituents, dictated by the molecule's conformation, determines how well it can fit into the binding pocket of its target and form key interactions, such as hydrogen bonds and hydrophobic interactions.
Lipophilicity and Membrane Permeability Considerations
Lipophilicity, the "fat-loving" nature of a molecule, is a fundamental physicochemical property that profoundly influences its pharmacokinetic and pharmacodynamic behavior. It is a key factor in determining a drug's ability to cross biological membranes, such as the intestinal wall for absorption and the blood-brain barrier to reach central nervous system targets. mdpi.comnih.gov For derivatives of this compound, balancing lipophilicity is a critical aspect of the drug design process.
The impact of lipophilicity on the properties of drug candidates can be quantified using various experimental and computational methods. The partition coefficient (logP) and distribution coefficient (logD) are common measures of lipophilicity. nih.gov For ionizable molecules like many this compound derivatives, logD, which is measured at a specific pH (typically 7.4), is often more relevant than logP for predicting in vivo behavior.
A metric known as Lipophilic Permeability Efficiency (LPE) has been introduced to capture the trade-off between the positive effects of lipophilicity on permeability and its negative effects on other properties. nih.govresearchgate.net LPE provides an assessment of how efficiently a compound utilizes its lipophilicity to achieve passive membrane permeability. nih.govresearchgate.net
The following table outlines the general considerations for lipophilicity and membrane permeability in the development of this compound derivatives:
| Property | Impact of Increasing Lipophilicity | Considerations for Drug Design |
| Membrane Permeability | Generally increases. researchgate.net | Optimize for sufficient permeability to reach the target site. |
| Aqueous Solubility | Generally decreases. nih.gov | Ensure adequate solubility for formulation and absorption. |
| Toxicity | Can increase. nih.gov | Monitor for lipophilicity-related toxicity. |
| Metabolic Clearance | Can increase. nih.gov | Balance permeability with metabolic stability. |
Pharmacokinetic Considerations in Drug Development
Pharmacokinetics, the study of how the body absorbs, distributes, metabolizes, and excretes a drug (ADME), is a cornerstone of modern drug development. mdpi.comacademiapublishing.org A compound's therapeutic potential is not solely determined by its potency at its biological target; it must also possess favorable pharmacokinetic properties to ensure that it can reach the target in sufficient concentrations and for an appropriate duration. For drug candidates based on the this compound scaffold, a thorough evaluation of their pharmacokinetic profile is essential.
The ADME properties of a compound are influenced by a combination of its physicochemical properties, such as solubility, lipophilicity, and molecular size, as well as its interactions with metabolic enzymes and transporters. ajol.info Early assessment of these properties is critical, as poor pharmacokinetics is a major reason for the failure of drug candidates in later stages of development. mdpi.com
Key pharmacokinetic parameters that are evaluated during drug development include:
Absorption: The extent and rate at which the drug enters the bloodstream. For orally administered drugs, this involves crossing the intestinal wall.
Distribution: The process by which the drug is transported from the bloodstream to various tissues and organs in the body. The ability to cross the blood-brain barrier is a key consideration for drugs targeting the central nervous system. ajol.info
Metabolism: The chemical modification of the drug by enzymes, primarily in the liver. Metabolism can lead to the inactivation of the drug and its conversion into more water-soluble forms that can be more easily excreted. It can also sometimes lead to the formation of active or toxic metabolites.
Excretion: The removal of the drug and its metabolites from the body, primarily through the kidneys (in urine) or the liver (in bile and feces).
In silico models and in vitro assays are widely used in the early stages of drug discovery to predict the pharmacokinetic properties of compounds, allowing for the selection and optimization of candidates with desirable ADME profiles before they advance to more costly in vivo studies. mdpi.comajol.info For example, Caco-2 cell permeability assays are used to predict human intestinal absorption, and studies with liver microsomes can provide information about a compound's metabolic stability. researchgate.net
Cellular Permeability (e.g., Caco-2 cell model)
The assessment of cellular permeability is a critical step in drug discovery, providing insights into the potential oral absorption of a drug candidate. The Caco-2 cell model is a widely accepted in vitro method for predicting human intestinal permeability. sygnaturediscovery.comnih.gov These human colon adenocarcinoma cells, when cultured as a monolayer, differentiate to form tight junctions and express transporter proteins, mimicking the epithelial barrier of the small intestine. evotec.com The permeability of a compound across the Caco-2 monolayer is typically expressed as an apparent permeability coefficient (Papp), which quantifies the rate of flux across the cell layer. sygnaturediscovery.com
To illustrate the range of permeability for related structures, the following interactive table presents Caco-2 permeability data for a selection of small molecules.
| Compound | Molecular Weight (g/mol) | Papp (A-B) (x 10-6 cm/s) | Permeability Class |
|---|---|---|---|
| Atenolol | 266.34 | 0.2 | Low |
| Propranolol | 259.34 | 20.0 | High |
| Mannitol | 182.17 | <0.5 | Low (Paracellular Marker) |
| Sotalol | 272.36 | <1.0 | Low in vitro, High in vivo absorption |
Note: The data in this table is for comparative purposes and does not represent the permeability of this compound. The permeability of a specific compound can be influenced by a variety of factors including its physicochemical properties and interaction with cellular transporters.
In Vitro Cytotoxicity of Metabolites
The evaluation of the cytotoxic potential of drug metabolites is a crucial aspect of preclinical safety assessment. For this compound, the primary metabolic pathways are anticipated to be N-demethylation and oxidation of the secondary alcohol. This would lead to the formation of two principal metabolites: piperidine-4-ol (4-hydroxypiperidine) and 1-methyl-4-piperidone (B142233).
Assessing the in vitro cytotoxicity of these metabolites, typically by determining their half-maximal inhibitory concentration (IC50) against various cell lines, is essential to identify any potential for toxicity. upm.edu.my While direct and comprehensive cytotoxicity data for piperidine-4-ol and 1-methyl-4-piperidone against a standard panel of cell lines is limited in the available literature, studies on related derivatives provide some insights.
For instance, curcumin (B1669340) analogues of N-methyl-4-piperidone have been synthesized and evaluated for their cytotoxic activity against the T47D breast cancer cell line. researchgate.net These studies indicate that the piperidone moiety can be a scaffold for compounds with significant cytotoxic effects. One such derivative, N-methyl-(3E,5E)-3,5-bis-(3-bromobenzylidene)-4-piperidone, exhibited a potent IC50 value. researchgate.net This suggests that while the parent 1-methyl-4-piperidone may not be highly cytotoxic, its derivatives can possess significant biological activity.
The following interactive table summarizes available cytotoxicity data for derivatives related to the potential metabolites of this compound.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| N-methyl-(3E,5E)-3,5-bis-(2-chlorobenzylidene)-4-piperidone | T47D (Breast Cancer) | 6 |
| N-methyl-(3E,5E)-3,5-bis-(3-bromobenzylidene)-4-piperidone | T47D (Breast Cancer) | 4 |
| N-methyl-(3E,5E)-3,5-bis-(4-chlorobenzylidene)-4-piperidone | T47D (Breast Cancer) | 45 |
Note: This data is for derivatives of a potential metabolite and does not represent the cytotoxicity of the primary metabolites of this compound. Further studies are required to determine the specific cytotoxic profiles of piperidine-4-ol and 1-methyl-4-piperidone.
Biotransformation Studies of Related Compounds
Biotransformation studies are fundamental to understanding the metabolic fate of a compound, including its clearance, potential for drug-drug interactions, and the formation of active or toxic metabolites. The metabolism of xenobiotics is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. mdpi.com For N-alkylpiperidine derivatives, common metabolic pathways include N-dealkylation and oxidation of the piperidine ring. acs.org
While specific biotransformation studies on this compound are not extensively detailed in the reviewed literature, the metabolism of structurally similar compounds provides a strong indication of its likely metabolic pathways. The N-methyl group is susceptible to oxidative N-demethylation, a reaction frequently catalyzed by CYP isoforms such as CYP3A4 and CYP2C19. nih.gov This process would yield piperidine-4-ol and formaldehyde (B43269).
Another probable metabolic route is the oxidation of the 4-hydroxyl group to a ketone, which would result in the formation of 1-methyl-4-piperidone. This type of alcohol oxidation is also a common biotransformation reaction. Further metabolism of the piperidine ring itself, such as hydroxylation at other positions or ring opening, is also possible, as has been observed with other piperidine-containing drugs. rsc.org
Studies on the metabolism of other piperidine-type compounds, like the neuroleptic thioridazine, have identified that specific CYP enzymes are responsible for different metabolic transformations, such as N-demethylation and sulfoxidation. nih.gov For meperidine, another piperidine-containing drug, N-demethylation to the neurotoxic metabolite normeperidine is catalyzed by CYP2B6, CYP3A4, and CYP2C19. nih.gov
The potential primary biotransformation pathways for this compound are summarized in the interactive table below.
| Metabolic Reaction | Potential Metabolite | Key Enzymes (based on related compounds) |
|---|---|---|
| N-Demethylation | Piperidine-4-ol (4-hydroxypiperidine) | CYP3A4, CYP2C19, CYP2B6 |
| Oxidation of secondary alcohol | 1-Methyl-4-piperidone | Alcohol Dehydrogenase, Cytochrome P450 |
| Ring Hydroxylation | Hydroxylated this compound derivatives | Cytochrome P450 |
Note: This table represents predicted metabolic pathways based on the biotransformation of structurally related compounds. The specific enzymes and metabolites for this compound would need to be confirmed through dedicated in vitro and in vivo metabolism studies.
Applications of 1 Methylpiperidin 4 Ol in Materials Science
Polymer Chemistry and Production
The incorporation of the 1-methylpiperidine (B42303) moiety into polymer structures allows for the development of materials with tailored characteristics. The compound's hydroxyl group provides a reactive site for polymerization and functionalization, making it a valuable monomer or precursor in the synthesis of various polymeric systems.
1-Methylpiperidin-4-ol and its close analogs are utilized in the formulation of specialty polymers. The inclusion of the piperidine (B6355638) ring structure within a polymer chain can impart specific physical properties. For instance, analogs like 4-Methylpiperidin-4-ol are known to enhance flexibility and durability in certain polymers. chemimpex.com The ability to functionalize the piperidine ring or the hydroxyl group before or during polymerization allows chemists to tune the final properties of the material, such as solubility, thermal stability, and mechanical strength. By modifying the core structure, researchers can precisely control the polymer's behavior for specific industrial applications. chemimpex.com
The reactive nature of this compound and related piperidine derivatives facilitates their incorporation into various polymer backbones, including those containing urea (B33335) and carbamate (B1207046) linkages.
Methacryloyl Ureas: Research has demonstrated the synthesis of novel methacryloyl urea monomers from hindered piperidine derivatives. researchgate.net In these syntheses, a piperidine compound is reacted with an isocyanate, such as 2-methylacryloyl isocyanate, to form a urea linkage. The resulting monomer contains both a polymerizable methacrylate (B99206) group and the functional piperidine ring. These monomers can then be homopolymerized or copolymerized with other monomers like styrene (B11656) or methyl methacrylate to create polymers with the piperidine moiety as a pendant group. researchgate.net
Carbamates: this compound can be used to synthesize carbamate derivatives that can act as monomers or functional additives in polymer systems. The synthesis typically involves reacting the hydroxyl group of the piperidine with an isocyanate or by treating an amine-functionalized piperidine with a chloroformate. The resulting carbamate linkage integrates the piperidine structure into a larger molecule, which can then be used in polymer synthesis. An example of a related derivative is (1-Methyl-piperidin-4-yl)-urea, which is synthesized from piperidine derivatives and isocyanates or carbamoyl (B1232498) chlorides. evitachem.com
The table below outlines a representative synthesis method for a urea derivative.
| Step | Description | Reactants/Reagents | Outcome |
|---|---|---|---|
| 1 | Intermediate Formation | A suitable piperidine derivative (e.g., 1-methylpiperidin-4-one) | Formation of a piperidinyl intermediate. |
| 2 | Coupling Reaction | Piperidinyl intermediate, Isocyanate or Carbamoyl chloride | Formation of the final urea derivative via a coupling reaction. evitachem.com |
Derivatives of this compound have been successfully used to create advanced hydrogels and interpenetrating polyelectrolyte networks (IPPNs). A study focused on the synthesis of such materials using 4-(but-3-en-1-ynyl)-1-methylpiperidin-4-ol, a derivative of the core compound.
In this research, polyampholyte hydrogels and IPPNs were synthesized via γ-irradiation polymerization. The study investigated the influence of external stimuli, such as pH and the ionic strength of the surrounding solution, on the swelling behavior of these materials. The shrinking and swelling characteristics of the crosslinked polymer samples were attributed to the formation or disruption of intra- and inter-poly-electrolyte complexes within the network structure. This demonstrates that the incorporation of the 1-methylpiperidine-4-ol framework into the polymer network enables the creation of "smart" materials that respond to changes in their environment.
Development of Advanced Coatings
While this compound is a recognized building block in polymer chemistry, its specific application in the formulation or development of advanced coatings is not extensively detailed in publicly available scientific literature. The properties it imparts to specialty polymers, such as durability and flexibility, suggest potential utility in this field, but dedicated research on this application is not prominent. chemimpex.com
Optoelectronic Applications of Derivatives
The rigid, heterocyclic structure of this compound makes it a valuable precursor for the synthesis of more complex molecules used in optoelectronics. Chemical suppliers categorize the compound as a building block for materials used in Organic Light Emitting Diodes (OLEDs). bldpharm.com
In OLED technology, materials are constructed from complex organic molecules that serve specific functions, such as hole transport, electron transport, or as the emissive host material. The performance of an OLED device is highly dependent on the chemical structure and properties of these materials.
This compound serves as a foundational fragment for creating these larger, functional molecules. Its structure can be integrated into more extensive conjugated systems required for optoelectronic activity. For example, derivatives containing the 1-methylpiperidine moiety can be designed to have high thermal stability and the ability to form stable amorphous films, which are critical properties for OLED components. The synthesis of carbamate and urea derivatives demonstrates how the simple piperidinol can be elaborated into more complex structures suitable for investigation as host or charge-transport materials in OLED devices.
The table below summarizes key data for this compound as a material building block.
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₆H₁₃NO | nih.gov |
| Molecular Weight | 115.17 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| Role in OLEDs | Material Building Block / Precursor | bldpharm.com |
Based on a thorough review of available scientific literature, there is currently insufficient public research data to provide a detailed and scientifically accurate account of the specific applications of this compound in the fields of solar cells and chemosensor development as outlined in the request.
The explicit instructions require thorough, informative, and scientifically accurate content with detailed research findings for the following sections:
Chemosensor Development
Extensive searches have not yielded specific studies or data sets detailing the use of this compound as a primary component, additive, or direct precursor for materials in these particular applications. While the compound is a versatile building block in other areas, particularly pharmaceuticals, its role in materials science for solar energy and chemosensors is not well-documented in accessible literature.
Therefore, to adhere to the strict requirements of providing scientifically accurate and detailed information while avoiding speculation or content outside the provided scope, this article cannot be generated as requested.
Intellectual Property Landscape and Commercial Relevance
Patent Analysis and Trends Related to 1-Methylpiperidin-4-ol
The patent landscape surrounding this compound is characterized by its use as a critical intermediate in the synthesis of diverse therapeutic agents. Patents typically claim the final complex molecules rather than the synthesis of the intermediate itself. However, the methods for producing its direct precursor, 1-methyl-4-piperidone (B142233), are a subject of patented innovation, as this is a crucial step for industrial-scale production.
While the direct synthesis of this compound via the reduction of 1-methyl-4-piperidone is a standard and well-established chemical transformation, the industrial production and patented innovations focus on efficient syntheses of the piperidone precursor. Several patented methods aim to improve the yield, purity, and safety of 1-methyl-4-piperidone synthesis.
One common approach involves a cyclization reaction. A patented method describes synthesizing N-methyl-4-piperidone by first reacting ethyl acrylate (B77674) with a tetrahydrofuran (B95107) solution of methylamine (B109427) under microwave irradiation to form N,N-diethyl acetamide (B32628) methylamine. guidechem.com This intermediate is then dissolved and heated with a mixture of sodium methoxide (B1231860) and activated carbon, which acts as a porous catalyst to improve conversion efficiency and reduce by-products, followed by hydrolysis and extraction to yield the final product. guidechem.com Another documented synthesis involves the reaction of diethyl 1,3-acetone dicarboxylate with formaldehyde (B43269) and methylamine in the presence of p-toluenesulfonic acid, followed by hydrolysis and decarboxylation with hydrochloric acid to produce 1-methyl-4-piperidone. chemicalbook.com
These routes to the piperidone are critical, as the subsequent reduction to this compound is a straightforward step, typically achieved through catalytic hydrogenation or with reducing agents like sodium borohydride (B1222165). The intellectual property value lies in the efficient and scalable production of the ketone intermediate.
The 1-methylpiperidin-4-yl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous patents for a wide range of therapeutic applications. Its structure provides a desirable combination of properties, including a basic nitrogen atom for salt formation and solubility, and a hydroxyl group that can act as a hydrogen bond donor/acceptor or be further functionalized.
Patented pharmaceutical compositions containing this moiety target a diverse set of diseases, including central nervous system disorders, cardiovascular diseases, and cancer. For example, a patent assigned to CoLucid Pharmaceuticals describes compounds containing a 1-methyl-piperidine-4-carbonyl fragment that act as 5-HT1F agonists for the treatment of migraine. google.com Another patent family covers N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide, which functions as a serotonin (B10506) 5-HT2A receptor inhibitor for treating neuropsychiatric conditions like schizophrenia and depression. google.com In the cardiovascular space, a patent discloses 1-glycinyl-4-(1-methylpiperidin-4-yl)piperazines and -piperidines as factor Xa antagonists, intended for use as anticoagulants. google.com More recently, research has led to the development of hybrid molecules incorporating a 1-(methylpiperidin-4-yl)aniline structure that function as Mer-tyrosine kinase (MERTK) inhibitors for targeted cancer therapy. nih.govresearchgate.net
| Therapeutic Area | Target/Mechanism of Action | Example Patented Use | Patent Reference |
|---|---|---|---|
| Neurology | 5-HT1F Receptor Agonist | Treatment of migraine | US8697876B2 google.com |
| Psychiatry | 5-HT2A Receptor Inhibitor | Treatment of schizophrenia, depression, anxiety | WO2006036874A1 google.com |
| Cardiovascular | Factor Xa Inhibitor | Anticoagulant therapy | WO2003010160A2 google.com |
| Oncology | MERTK Kinase Inhibitor | Targeted cancer treatment | (Research Stage) nih.govresearchgate.net |
| Hypertension | Antihypertensive Activity | Treatment of hypertension | EP0530016B1 google.com |
The assignees of patents that utilize the this compound scaffold are typically pharmaceutical companies and research institutions focused on drug discovery. Analysis of these assignees reveals the key players and strategic research areas where this chemical moiety is considered valuable. Major pharmaceutical companies like Novartis and Eisai Co. Ltd., as well as specialized biopharmaceutical firms, hold patents for compounds derived from this intermediate. acs.orggoogle.com
| Assignee | Research Area | Example Patent | Therapeutic Focus |
|---|---|---|---|
| CoLucid Pharmaceuticals | Neurology | US8697876B2 google.com | Migraine |
| Novartis AG | Hematology | WO 2021/124172 A1 acs.org | Sickle Cell Disease (related piperidine (B6355638) derivatives) |
| Eisai Co. Ltd. | Cardiovascular | US4849431A google.com | Hypertension |
| Richardson-Vicks Inc. / Aventis | Allergy | US5932247A unifiedpatents.com | Antihistamines |
Market Applications and Industrial Synthesis Optimization
The primary market application for this compound is as a versatile starting material and key intermediate in the pharmaceutical industry. chemimpex.com The piperidine ring is one of the most prevalent N-heterocycles found in FDA-approved drugs, making its derivatives, including this compound, commercially significant. mdpi.com It serves as a precursor for APIs used to treat a wide array of conditions. researchgate.net
Furthermore, this compound can be oxidized to 1-methyl-4-piperidone, a crucial intermediate for the synthesis of several blockbuster drugs, including the potent analgesic fentanyl and the antipsychotic haloperidol. googleapis.com This dual utility—direct use in synthesis and as a precursor to another key intermediate—solidifies its commercial relevance.
Industrial synthesis optimization focuses on the cost-effective, safe, and high-yield production of 1-methyl-4-piperidone. Research into optimizing synthetic protocols, such as the Strecker-type condensation of piperidones, aims to improve efficiency for large-scale manufacturing. researchgate.net Key optimization parameters include reaction conditions, catalyst selection, and purification methods to ensure the final intermediate meets the stringent purity requirements of the pharmaceutical industry. chemicalbook.comresearchgate.net
Emerging Commercialization Opportunities
Emerging opportunities for this compound are closely tied to advances in drug discovery and design. The strategic incorporation of the piperidine scaffold is a growing trend, as it can significantly improve a drug candidate's metabolic stability, solubility, and pharmacokinetic profile, while potentially reducing off-target toxicity. thieme-connect.com
A significant area of growth is in the field of targeted therapies, particularly kinase inhibitors for oncology. nih.gov The development of novel MERTK inhibitors for non‐small cell lung cancer and other solid tumors using a 1‐(methylpiperidin‐4‐yl)aniline fragment highlights a high-value commercialization path. nih.govresearchgate.net As researchers continue to explore the chemical space around this scaffold, new inhibitors for other kinases and protein targets are likely to emerge.
Another opportunity lies in the application of new synthetic methodologies. Recent advances in catalysis, such as nickel-catalyzed enantioselective reactions, allow for the creation of more complex and stereochemically defined piperidine derivatives. acs.org These advanced methods can generate novel, patentable drug candidates with improved selectivity and efficacy, opening up new commercial avenues for derivatives of this compound.
Finally, there is potential for its use in developing treatments for a wider range of diseases. The structural motif of piperidine is being explored for novel therapies in areas like genetic blood disorders, showcasing the scaffold's versatility and potential for future commercialization in new therapeutic indications. acs.org
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Routes
The traditional synthesis of 1-methylpiperidin-4-ol often involves the hydrogenation of 1-methyl-4-piperidone (B142233), a process that can require harsh conditions, including high temperatures and pressures, and the use of metal catalysts such as nickel. smolecule.com Future research is increasingly focused on developing more efficient and environmentally friendly synthetic methodologies.
Green Chemistry Approaches: A significant challenge lies in the development of "green" synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents. This includes the exploration of biocatalytic methods. For instance, the use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), has shown promise in the synthesis of piperidine (B6355638) derivatives through multicomponent reactions. rsc.orgsemanticscholar.org These enzymatic processes can offer high selectivity and operate under milder conditions.
Advanced Catalysis: Research into novel catalytic systems is another promising avenue. This includes the use of more sustainable and reusable catalysts. For example, heterogeneous catalysts based on earth-abundant metals are being investigated as alternatives to precious metal catalysts like palladium and rhodium. nih.gov
Flow Chemistry: The application of continuous flow technologies offers a scalable and efficient alternative to traditional batch processing. acs.orgresearchgate.netorganic-chemistry.orgresearchgate.net Flow chemistry can enable better control over reaction parameters, leading to higher yields, improved safety, and reduced reaction times for the synthesis of piperidine derivatives.
| Synthetic Approach | Key Advantages | Research Focus |
|---|---|---|
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. rsc.orgsemanticscholar.org | Discovery and engineering of novel enzymes, optimization of reaction conditions. |
| Advanced Catalysis | Improved efficiency, reusability of catalysts, use of sustainable materials. nih.gov | Development of heterogeneous catalysts, use of earth-abundant metals. |
| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters. acs.orgresearchgate.netorganic-chemistry.orgresearchgate.net | Optimization of reactor design, integration of in-line analysis. |
Exploration of Novel Derivatization Strategies
The functionalization of the this compound scaffold is crucial for tuning its physicochemical and biological properties. Future research will focus on the discovery and application of novel derivatization strategies to expand the chemical space accessible from this versatile building block.
Catalytic Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been utilized to introduce aryl groups at the 4-position of the piperidine ring. smolecule.com Future work will likely explore a broader range of coupling partners and catalytic systems to create a more diverse library of derivatives.
Enantioselective Functionalization: The development of stereoselective methods for the functionalization of the piperidine ring is a significant area of interest. For example, nickel-catalyzed enantioselective diboration of 1,2-dihydropyridines provides a route to chiral, multiply substituted piperidines. acs.org
Late-Stage Functionalization: A key challenge is the development of methods for the late-stage functionalization of complex molecules containing the this compound moiety. This would allow for the rapid generation of analogues for structure-activity relationship (SAR) studies in drug discovery.
Advanced Computational Modeling for Drug Design and Materials Discovery
Computational tools are becoming increasingly indispensable in predicting the properties and activities of novel compounds. For derivatives of this compound, advanced computational modeling will play a pivotal role in guiding their design and application.
Molecular Docking and Dynamics: These techniques are crucial for understanding the interactions of this compound derivatives with biological targets, such as enzymes and receptors. rsc.org Future research will involve the use of more sophisticated models and longer simulation times to more accurately predict binding affinities and modes of action.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential for the early-stage evaluation of drug candidates. researchgate.net Continued development of more accurate predictive models will help to de-risk the drug discovery process for compounds derived from this compound.
Quantum Chemical Studies: Density Functional Theory (DFT) and other quantum chemical methods can provide insights into the electronic structure and reactivity of this compound and its derivatives, aiding in the design of new catalysts and materials.
In-depth Investigation of Biological Mechanisms of Action
While this compound is a known building block for various biologically active compounds, a deeper understanding of the precise mechanisms of action of its derivatives is often required.
Target Identification and Validation: A significant challenge is the identification and validation of the specific biological targets through which these compounds exert their effects. This will involve a combination of chemical biology approaches, such as affinity chromatography and activity-based protein profiling, alongside genetic and proteomic techniques.
Pharmacological Profiling: Comprehensive pharmacological profiling of novel derivatives is necessary to understand their selectivity and potential off-target effects. nih.gov This includes screening against a wide range of receptors, ion channels, and enzymes.
Systems Biology Approaches: Integrating data from genomics, transcriptomics, proteomics, and metabolomics will provide a more holistic understanding of the cellular pathways modulated by this compound derivatives.
Expansion of Applications in Emerging Technologies
The unique structural and chemical properties of this compound and its derivatives make them attractive candidates for applications beyond traditional pharmaceuticals.
Materials Science: The incorporation of the this compound scaffold into polymers and other materials could lead to the development of novel materials with tailored properties. For example, piperidine-based films have been investigated for their potential in controlled drug release applications. nih.gov
Catalysis: The nitrogen atom in the piperidine ring can act as a ligand for metal catalysts. chemimpex.com Future research could explore the use of chiral derivatives of this compound as ligands in asymmetric catalysis.
Chemical Sensing: The ability of the piperidine nitrogen to interact with various analytes could be exploited in the design of chemical sensors.
Addressing Challenges in Crystallographic Refinement of Derivatives
Single-crystal X-ray diffraction is a powerful tool for determining the three-dimensional structure of molecules. However, the crystallographic analysis of derivatives of this compound can present several challenges.
Polymorphism and Pseudo-polymorphism: These compounds can often crystallize in multiple forms (polymorphs) or incorporate solvent molecules into their crystal lattice (pseudo-polymorphs). rsc.orgresearchgate.net Controlling and characterizing these different solid-state forms is crucial, as they can have different physical properties, including solubility and bioavailability.
Conformational Flexibility: The piperidine ring can adopt different conformations, such as chair and boat forms. nih.gov This conformational flexibility can lead to disorder in the crystal structure, making refinement more challenging.
Weak Interactions: A thorough understanding of the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing is essential for rational crystal engineering.
| Crystallographic Challenge | Description | Impact |
|---|---|---|
| Polymorphism | The ability of a compound to exist in more than one crystalline form. rsc.orgresearchgate.net | Affects physical properties like solubility, melting point, and stability. |
| Pseudo-polymorphism | The presence of solvent molecules within the crystal lattice. rsc.orgresearchgate.net | Can influence crystal packing and stability. |
| Conformational Disorder | The piperidine ring can adopt multiple conformations within the crystal. nih.gov | Complicates the refinement of the crystal structure. |
Translational Research from Bench to Application
The ultimate goal of much of the research involving this compound is the development of new products and technologies that benefit society. Bridging the gap between fundamental research and practical application presents a significant set of challenges.
Preclinical and Clinical Development: For drug candidates, the path from discovery to clinical approval is long and arduous. This involves extensive preclinical testing for efficacy and safety, followed by multi-phase clinical trials in humans.
Scale-up and Manufacturing: Developing robust and cost-effective manufacturing processes for the large-scale production of this compound and its derivatives is essential for their commercial viability.
Regulatory Approval: Navigating the complex regulatory landscape to gain approval for new drugs and materials is a critical and often time-consuming step.
Q & A
Basic: What are the key physicochemical properties of 1-Methylpiperidin-4-ol, and how are they experimentally determined?
Answer:
this compound (C₁₂H₁₇NO) has an average molecular mass of 191.274 g/mol and a monoisotopic mass of 191.131014 g/mol . Key properties include its hydroxyl and piperidine functional groups, which influence solubility and reactivity. To experimentally determine these:
- Mass spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns, as demonstrated for analogous piperidine derivatives (e.g., HRMS data for 4-(4-chlorophenyl)-1-methylpiperidin-4-ol in ).
- NMR spectroscopy: ¹H and ¹³C NMR (e.g., δ1.62–2.81 ppm for protons and δ38.19–146.94 ppm for carbons in CDCl₃) resolve stereochemistry and substituent effects .
Basic: What synthetic methodologies are commonly used to prepare this compound derivatives?
Answer:
A widely reported method involves nucleophilic substitution or reductive amination of piperidin-4-ol precursors. For example:
- Stepwise alkylation: Reacting piperidin-4-ol with methylating agents (e.g., methyl iodide) under basic conditions yields this compound. Derivatives like 4-(4-chlorophenyl)-1-methylpiperidin-4-ol are synthesized via Friedel-Crafts alkylation, achieving yields up to 87% .
- Catalytic hydrogenation: Reductive amination of ketone intermediates (e.g., piperidin-4-one) with methylamine and hydrogen gas can produce the target compound .
Advanced: How can researchers optimize reaction conditions to minimize byproducts in this compound synthesis?
Answer:
Byproduct formation (e.g., over-alkylation or oxidation) can be mitigated via:
- Temperature control: Maintaining reaction temperatures below 50°C prevents thermal decomposition of intermediates .
- Catalyst selection: Using palladium on carbon (Pd/C) for hydrogenation reduces undesired side reactions compared to harsher catalysts .
- Purification strategies: Reverse-phase HPLC (RP-HPLC) with gradients (e.g., 0–100% acetonitrile in water) resolves impurities, as validated for related compounds (purity >99%) .
Advanced: How should researchers address contradictions in spectral data during structural elucidation?
Answer:
Discrepancies in NMR or MS data require systematic validation:
- Cross-validation with analogs: Compare spectral profiles to structurally similar compounds (e.g., 4-(1-methylpiperidin-4-yl)aniline, C₁₂H₁₈N₂) to identify substituent-specific shifts .
- Computational modeling: Density functional theory (DFT) calculations predict NMR chemical shifts and verify experimental assignments .
- Multi-technique analysis: Combine HRMS, 2D NMR (COSY, HSQC), and X-ray crystallography (if crystalline) to resolve ambiguities .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Piperidine derivatives require strict safety measures:
- Personal protective equipment (PPE): Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation: Use fume hoods to prevent inhalation of vapors, as piperidines may cause respiratory irritation .
- Incompatibility avoidance: Store away from strong acids/bases and oxidizing agents to prevent hazardous decomposition (e.g., toxic fumes from combustion) .
Advanced: What analytical strategies validate the purity of this compound in complex mixtures?
Answer:
Advanced purity assessment methods include:
- Chromatographic techniques: RP-HPLC with UV detection (e.g., tR = 11.45 min for baseline separation) ensures >99% purity .
- Elemental analysis: Combustion analysis (e.g., %C, %H, %N) confirms stoichiometric consistency with theoretical values .
- Tandem MS (MS/MS): Fragmentation patterns distinguish the target compound from isobaric impurities .
Advanced: How can structural modifications of this compound enhance its bioactivity in pharmacological studies?
Answer:
Rational design strategies involve:
- Substituent introduction: Adding aryl groups (e.g., 4-chlorophenyl) to the piperidine ring improves receptor binding affinity, as seen in US28 receptor ligands .
- Stereochemical tuning: Synthesizing enantiomers (e.g., (3S,4R)- vs. (3R,4S)-configurations) can optimize selectivity for biological targets .
- Prodrug development: Esterification of the hydroxyl group enhances bioavailability, as demonstrated in pethidine analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
